4-Methylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
5-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPUWDXGIIXNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464978 | |
| Record name | 4-Methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33471-40-8 | |
| Record name | 4-Methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylpyridazin-3(2H)-one: Structure, Tautomerism, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylpyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical structure, tautomeric properties, and key spectroscopic data. Furthermore, it outlines a representative synthetic protocol and explores the mechanistic basis of the anti-inflammatory and vasodilator activities frequently associated with the pyridazinone scaffold. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.
Chemical Structure and Tautomerism
This compound is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a carbonyl group and a methyl substituent on the pyridazine ring gives rise to its specific chemical properties and biological activities. The established structure of this compound has been confirmed by X-ray crystallography.[1][2]
The pyridazin-3(2H)-one core is capable of existing in tautomeric forms: the lactam (keto) form and the lactim (enol) form. However, studies have shown that the keto form is generally more stable and, therefore, the predominant tautomer.[3]
Tautomeric Equilibrium of this compound
Caption: Tautomeric equilibrium between the lactam and lactim forms of this compound.
Quantitative Structural and Spectroscopic Data
While the full crystallographic data for this compound from the work of Blake and McNab is not publicly available in raw format, typical bond lengths and angles for the pyridazinone ring can be inferred from closely related structures.
Table 1: Representative Crystallographic Data for the Pyridazinone Core
| Parameter | Typical Value | Reference Compound |
|---|---|---|
| C=O bond length | ~1.24 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |
| N-N bond length | ~1.35 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |
| C=N bond length | ~1.31 Å | 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one[4] |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Methyl protons (-CH₃) | ~2.2 ppm |
| Ring protons | 6.8 - 7.1 ppm | |
| N-H proton | ~12.8 ppm | |
| ¹³C NMR | Methyl carbon (-CH₃) | ~20 ppm |
| Ring carbons | 110 - 150 ppm | |
| Carbonyl carbon (C=O) | ~160 ppm | |
| IR | N-H stretch | ~3200 cm⁻¹ |
| C=O stretch | ~1670 cm⁻¹ |
| | C=C and C=N stretches | 1600 - 1400 cm⁻¹ |
Note: These are estimated values based on data from similar compounds and may vary depending on the solvent and experimental conditions.[5][6][7][8][9][10][11]
Experimental Protocols
The synthesis of the pyridazin-3(2H)-one core is a well-established process in organic chemistry. A common and effective method involves the condensation of a γ-keto acid with hydrazine. The following is a representative protocol that can be adapted for the synthesis of this compound.
Synthesis of a Pyridazinone Derivative: A Representative Protocol
This protocol outlines the synthesis of a pyridazinone derivative, which involves the formation of the pyridazinone core followed by N-alkylation. This can be conceptually adapted for the synthesis of this compound by starting with an appropriate γ-keto acid.
Step 1: Formation of the Pyridazinone Core
-
Reaction Setup: In a round-bottom flask, dissolve the starting γ-keto acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.
Step 2: N-Alkylation (Example for N-substituted derivatives)
-
Reaction Setup: To a solution of the pyridazin-3(2H)-one (1 equivalent) in an anhydrous solvent like acetonitrile or DMF, add a base such as anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude product.[9][12]
Biological Significance and Signaling Pathways
The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this compound have been investigated for various pharmacological activities, most notably as anti-inflammatory and vasodilator agents.
Anti-Inflammatory Activity
Pyridazinone derivatives have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. One of the primary mechanisms involves the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]
Caption: Proposed anti-inflammatory mechanism of pyridazinone derivatives via inhibition of the NF-κB signaling pathway.
Vasodilator Activity
The vasodilator effects of certain pyridazinone derivatives are attributed to their ability to inhibit phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[14][15][16] By inhibiting PDE3, these compounds increase the intracellular levels of cAMP and cGMP in vascular smooth muscle cells, leading to relaxation and vasodilation.[17]
Caption: Mechanism of vasodilation by pyridazinone derivatives through the inhibition of phosphodiesterase 3 (PDE3).
Conclusion
This compound represents a foundational structure within a class of heterocyclic compounds with demonstrated and diverse biological activities. This guide has provided a detailed overview of its structure, tautomerism, and key analytical data. The outlined synthetic methodologies and the elucidation of its roles in significant signaling pathways underscore the therapeutic potential of the pyridazinone scaffold. Further research into specific derivatives of this compound is warranted to explore and optimize their pharmacological profiles for the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Methylpyridazine(1120-88-3) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]
The Pyridazin-3(2H)-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its inherent structural features and the ease with which it can be chemically modified have established it as a privileged scaffold for the development of a diverse array of therapeutic agents.[2] This technical guide provides a comprehensive overview of the therapeutic potential of the pyridazin-3(2H)-one core, detailing its significant biological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
A Versatile Scaffold with a Broad Spectrum of Biological Activities
Derivatives of the pyridazin-3(2H)-one scaffold have demonstrated a remarkable range of pharmacological effects, positioning them as promising candidates for the treatment of numerous diseases.[2][3] Extensive research has highlighted their potential in several key therapeutic areas:
-
Anticancer Activity: Pyridazinone-containing compounds have shown significant efficacy against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's Tyrosine Kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[1][4]
-
Anti-inflammatory and Analgesic Properties: The pyridazinone scaffold is a prominent feature in many compounds with potent anti-inflammatory and analgesic properties.[5] These effects are primarily mediated through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE) enzymes.[5][6]
-
Cardiovascular Effects: Pyridazinone derivatives have shown significant promise as cardiovascular agents, primarily due to their vasodilatory and positive inotropic properties.[4][6] These effects are often achieved through the inhibition of phosphodiesterases.[4]
-
Antimicrobial Activity: The pyridazinone core has also been explored for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacterial and fungal pathogens.[3][4]
Quantitative Analysis of Biological Activity
The therapeutic potential of pyridazin-3(2H)-one derivatives is underscored by their potent inhibitory activities against various molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative compounds from the literature, providing a quantitative basis for comparison and further development.
Table 1: Anticancer Activity of Pyridazin-3(2H)-one Derivatives (IC50 Values)
| Compound Class | Target | Cell Line/Enzyme | IC50 (µM) | Reference |
| Diarylurea Pyridazinones | VEGFR-2 | VEGFR-2 Kinase | 0.0607 - 1.8 | [4] |
| Quinoline Pyridazinones | Tubulin Polymerization | Panc-1 (Pancreatic) | 2.9 | [7] |
| Quinoline Pyridazinones | Tubulin Polymerization | Paca-2 (Pancreatic) | 2.2 | [7] |
| Pyridazin-3(2H)-one Derivatives | - | MD-MB-468 (TNBC) | 3.12 - 4.9 | [2] |
| Pyrazolo[3,4-d]pyridazinones | FGFR1 | FGFR1 Kinase | 0.0204 | [8] |
| Pyrazolo[3,4-d]pyridazinones | FGFR2 | FGFR2 Kinase | 0.0072 | [8] |
| Pyrazolo[3,4-d]pyridazinones | BTK | BTK Kinase | >10 | [1] |
| Pyridazinone Guanidines | - | A2780 (Ovarian) | 21 | [9] |
Table 2: Anti-inflammatory Activity of Pyridazin-3(2H)-one Derivatives (IC50 Values)
| Compound Class | Target | Enzyme | IC50 (µM) | Reference |
| Pyridazinone Derivatives | COX-2 | COX-2 | 0.01556 - 0.01977 | [5] |
| Pyridazinone/Thione Derivatives | COX-2 | COX-2 | 0.04384 - 0.06723 | [5] |
| Indole Pyridazinones | PDE4B | PDE4B | 0.251 | [6][10] |
| Tricyclic Pyridazinones | PDEIII | PDEIII | 1.6 - 1.8 | [11] |
Table 3: Antimicrobial Activity of Pyridazin-3(2H)-one Derivatives (MIC Values)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Diarylurea Pyridazinones | Staphylococcus aureus | 16 | [4] |
| Diarylurea Pyridazinones | Candida albicans | 16 | [4] |
| Phenyl-substituted Pyridazinones | S. aureus (MRSA) | 3.74 - 8.92 | [3] |
| Phenyl-substituted Pyridazinones | Pseudomonas aeruginosa | 3.74 - 8.92 | [3] |
| Phenyl-substituted Pyridazinones | Acinetobacter baumannii | 3.74 - 8.92 | [3] |
| Chloro Pyridazines | Escherichia coli | 0.892 - 3.744 | [12] |
| Chloro Pyridazines | Pseudomonas aeruginosa | 0.892 - 3.744 | [12] |
| Chloro Pyridazines | Serratia marcescens | 0.892 - 3.744 | [12] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridazin-3(2H)-one derivatives stem from their ability to interact with and modulate various critical signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by this versatile scaffold.
Detailed Experimental Protocols
The evaluation of the therapeutic potential of pyridazin-3(2H)-one derivatives relies on a suite of standardized in vitro assays. This section provides detailed methodologies for the key experiments cited in the literature.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5][8]
-
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, or until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][13]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5][13]
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assays (VEGFR-2, BTK, FGFR)
These assays are employed to determine the direct inhibitory effect of pyridazinone derivatives on specific kinase enzymes.
-
Principle: The principle of these assays is to measure the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[3]
-
General Protocol (Luminescence-based):
-
Reagent Preparation: Prepare a 1x kinase buffer, serial dilutions of the test compound, and a solution of the recombinant kinase enzyme.[3]
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the kinase enzyme.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[2][3]
-
Signal Detection: Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) according to the manufacturer's instructions. This reagent typically contains luciferase, which generates a luminescent signal proportional to the amount of ATP present.[3]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[3]
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
COX-2 Inhibition Assay
This assay measures the ability of a compound to selectively inhibit the COX-2 enzyme over COX-1.
-
Principle: The assay measures the peroxidase activity of the COX enzyme by monitoring the appearance of an oxidized colorimetric substrate.[11]
-
Protocol:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a cofactor solution, and the test compound.[14]
-
Pre-incubation: Pre-incubate the COX-2 enzyme, cofactor, and test compound for a defined period (e.g., 10 minutes) at 37°C.[14]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[15]
-
Incubation: Incubate the reaction for a specific time (e.g., 2 minutes) at 37°C.[15]
-
Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.[15]
-
Detection: The amount of prostaglandin produced is quantified, typically using an ELISA-based method to measure PGF2α.[16]
-
-
Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined. A similar assay is performed for COX-1 to determine the selectivity index (COX-1 IC50 / COX-2 IC50).[11]
Phosphodiesterase (PDE) Inhibition Assay
This assay evaluates the inhibitory effect of compounds on PDE enzymes, which are involved in inflammatory and cardiovascular processes.
-
Principle: A common method is a fluorescence polarization (FP)-based assay. A fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) is used as a substrate. When hydrolyzed by PDE, the smaller, faster-rotating product results in a decrease in fluorescence polarization when bound to a specific binding agent.[9]
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound, a solution of the recombinant PDE enzyme, and a solution of the fluorescently labeled substrate.[9]
-
Reaction Setup: In a microplate, add the test compound and the PDE enzyme. Incubate to allow for inhibitor binding.[9]
-
Reaction Initiation: Add the fluorescent substrate to start the reaction.[9]
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.[9]
-
Reaction Termination and Detection: Stop the reaction by adding a binding agent. Read the fluorescence polarization on a microplate reader.[9]
-
-
Data Analysis: The percentage of PDE inhibition is calculated based on the change in fluorescence polarization, and the IC50 value is determined.[9]
Minimum Inhibitory Concentration (MIC) Determination
This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Principle: A series of decreasing concentrations of the test compound are incubated with a standardized inoculum of the microorganism. The MIC is the lowest concentration at which no visible growth is observed.[17]
-
Broth Microdilution Method:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the pyridazinone derivative in a 96-well microtiter plate containing a suitable broth medium.[7]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL).[7]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[7]
-
MIC Determination: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity (growth).[7]
-
Conclusion and Future Perspectives
The pyridazin-3(2H)-one scaffold represents a highly versatile and privileged core in drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][17] The continued exploration of this scaffold, through the synthesis of new derivatives and the investigation of their mechanisms of action, holds significant promise for the development of novel and effective therapeutics for a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. atcc.org [atcc.org]
- 14. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. japer.in [japer.in]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: A Technical Guide to the Role of Pyridazinones in Medicinal and Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in both medicinal and agricultural chemistry. Its synthetic accessibility and the ability to easily functionalize various positions on the ring have led to the development of a diverse array of derivatives with a wide spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and applications of pyridazinone-based compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Role of Pyridazinones in Medicinal Chemistry
Pyridazinone derivatives have demonstrated significant therapeutic potential across several disease areas, including cancer, inflammation, cardiovascular disorders, and infectious diseases.[1][2][4][6][7] Their biological activity is often attributed to their ability to mimic endogenous molecules and interact with specific biological targets.
Anticancer Activity
Pyridazinone-based compounds have shown promise as anticancer agents through various mechanisms of action, including the induction of apoptosis, inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), and disruption of the cell cycle.[7][8][9]
Mechanism of Action: Apoptosis Induction and Proteasome Inhibition
Certain pyridazinone derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to mitochondrial depolarization, caspase-3 activation, and DNA fragmentation.[8] Additionally, some derivatives can impair proteasome activity, resulting in the accumulation of poly-ubiquitinated proteins and triggering proteotoxic stress.[8]
Caption: Anticancer mechanism of a pyridazinone derivative.
Quantitative Data: Cytotoxicity of Pyridazinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyr-1 | MDA-MB-231 (Breast) | 0.08 | [8] |
| Pyr-1 | CEM (Leukemia) | 0.05 | [8] |
| Compound 43 | Panc-1 (Pancreatic) | 2.9 | [6] |
| Compound 43 | Paca-2 (Pancreatic) | 2.2 | [6] |
| DCPYR | MAC16 (Colon) | - | [9] |
Anti-inflammatory Activity
Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[10][11][12] Many derivatives exhibit selective inhibition of COX-2, which is associated with inflammation, over COX-1, which plays a role in gastrointestinal and renal function, potentially leading to a better safety profile.[12][13][14]
Mechanism of Action: COX-2 Inhibition
Pyridazinones can bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The selectivity for COX-2 is influenced by the substituents on the pyridazinone core.[12]
Caption: Mechanism of COX-2 inhibition by pyridazinones.
Quantitative Data: COX-2 Inhibitory Activity of Pyridazinone Derivatives
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 23g | 43.84 | 504.5 | 11.51 | [12] |
| Compound 3g | 43.84 | - | 11.51 | [14] |
| Compound 3d | 67.23 | - | - | [14] |
| Compound 6a | 53.01 | - | - | [14] |
| Celecoxib | 73.53 | 866.5 | 11.78 | [14] |
Cardiovascular Activity
The pyridazinone scaffold is present in several drugs with cardiovascular applications.[6][15][16] These compounds often exert their effects by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent vasodilation and positive inotropic effects.[6][15][16][17][18]
Mechanism of Action: PDE3 Inhibition
By inhibiting the PDE3 enzyme, pyridazinone derivatives prevent the breakdown of cAMP in cardiac and smooth muscle cells.[16][17] The resulting increase in cAMP concentration leads to vasodilation and increased cardiac contractility, making these compounds useful in the treatment of conditions like congestive heart failure.[15][16]
Caption: Mechanism of PDE3 inhibition by pyridazinones.
Quantitative Data: PDE Inhibitory Activity of Pyridazinone Derivatives
| Compound | Target | IC50 | Reference |
| Compound 28 | PDE5 | 22 nM | [6] |
| Sildenafil | PDE5 | 16 nM | [6] |
| Compound 31 | PDE3 | 1.8 µM | [19] |
| Compound 32 | PDE3 | 1.6 µM | [19] |
Antimicrobial Activity
Pyridazinone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][7][20]
Quantitative Data: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [7] |
| Compound 8g | Candida albicans | 16 | [7] |
| Compound 7 | S. aureus (MRSA) | 3.74–8.92 µM | [20] |
| Compound 13 | P. aeruginosa | 3.74–8.92 µM | [20] |
The Role of Pyridazinones in Agricultural Chemistry
In the agricultural sector, pyridazinone derivatives are primarily known for their herbicidal properties.[5][21] They are effective against a wide range of weeds and are used in the cultivation of various crops.[22][23]
Herbicidal Activity
Pyridazinone herbicides, such as pyrazon and norflurazon, act by inhibiting essential biochemical processes in plants, leading to their death.[22][24][25]
Mechanism of Action: Inhibition of Photosynthesis and Carotenoid Biosynthesis
Many pyridazinone herbicides inhibit photosynthesis by blocking the electron transport chain at photosystem II.[24][25][26][27] Some derivatives also interfere with chloroplast development and carotenoid biosynthesis by inhibiting the enzyme phytoene desaturase (PDS).[24][25] This leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in photooxidative damage and bleaching of the plant.
Caption: Mechanism of carotenoid biosynthesis inhibition.
More recently, novel pyridazinone derivatives have been developed as inhibitors of protoporphyrinogen IX oxidase (PPO), another key enzyme in chlorophyll and heme biosynthesis.[28]
Quantitative Data: Herbicidal Activity of Pyridazinone Derivatives
| Compound | Target | Ki (µM) | Reference |
| Compound 10ae | Nicotiana tabacum PPO (NtPPO) | 0.0338 | [28] |
Synthesis of Pyridazinone Derivatives
A common and versatile method for the synthesis of pyridazinone derivatives involves the reaction of a γ-ketoacid with hydrazine hydrate.[1][3] Another widely used approach is the reaction of 2(3H)-furanones with hydrazine hydrate, which proceeds through a ring-opening and subsequent intramolecular cyclization.[29]
Caption: General synthesis of pyridazinones from 2(3H)-furanones.
Experimental Protocols
General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones from 2(3H)-Furanones[29]
-
Dissolution: Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative in a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add an equimolar amount or a slight excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The pyridazinone derivative usually precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it with a small amount of cold ethanol, and then recrystallize from an appropriate solvent to obtain the pure pyridazinone derivative.
In Vitro Cyclooxygenase (COX) Inhibition Assay[10]
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined time (e.g., 15 minutes).
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid as the substrate.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The pyridazinone scaffold continues to be a fertile ground for the discovery and development of new therapeutic and agrochemical agents. Its structural versatility allows for fine-tuning of its biological activity, leading to potent and selective compounds. Future research in this area will likely focus on the synthesis of novel derivatives with improved efficacy and safety profiles, as well as the exploration of new biological targets and applications. The integration of computational methods, such as QSAR and molecular docking, will further accelerate the design and optimization of pyridazinone-based molecules for a wide range of applications in medicine and agriculture.[17][30][31][32]
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. sarpublication.com [sarpublication.com]
- 5. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarena.com [scholarena.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 14. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. jaoc.samipubco.com [jaoc.samipubco.com]
- 17. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jaoc.samipubco.com [jaoc.samipubco.com]
- 19. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. WO2014154828A1 - Pyridazinone derivatives as herbicides - Google Patents [patents.google.com]
- 24. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 25. oipub.com [oipub.com]
- 26. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 32. fiveable.me [fiveable.me]
4-Methylpyridazin-3(2H)-one: A Technical Guide to its Synthesis, Characterization, and Potential Significance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylpyridazin-3(2H)-one, a heterocyclic compound of growing interest within the medicinal chemistry landscape. While information regarding the specific discovery of this molecule is not extensively documented, its structural similarity to a class of compounds with broad and significant biological activities warrants a detailed exploration of its synthesis, characterization, and potential therapeutic applications. The pyridazin-3(2H)-one core is a well-established pharmacophore, and its derivatives have shown promise in treating a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.[1][2] This guide will serve as a valuable resource for researchers looking to investigate the potential of this compound and its analogues in drug development programs.
Introduction
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in drug discovery, known to interact with a variety of biological targets.[1] Derivatives of this core structure have been reported to exhibit a wide array of pharmacological activities, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, anticancer, and antimicrobial effects.[2] The introduction of a methyl group at the 4-position of the pyridazinone ring, yielding this compound (CAS No. 33471-40-8; Molecular Formula: C₅H₆N₂O), can significantly influence its physicochemical properties and biological activity.[3] This document aims to provide a detailed technical overview of this compound, covering its synthesis, spectral characterization, and potential pharmacological significance based on the activities of structurally related compounds.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the condensation reaction of methylmaleic anhydride with hydrazine hydrate. This reaction is a common and effective way to form the pyridazinone ring system.
Proposed Experimental Protocol
Reaction:
Materials:
-
Methylmaleic anhydride
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent like acetic acid)
-
Hydrochloric acid (for acidification, if necessary)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylmaleic anhydride (1 equivalent) in a suitable solvent such as ethanol.
-
Slowly add hydrazine hydrate (1-1.2 equivalents) to the solution at room temperature. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the best yield and purity.
Physicochemical and Spectral Characterization
| Property | Value |
| CAS Number | 33471-40-8[3] |
| Molecular Formula | C₅H₆N₂O[3] |
| Molecular Weight | 110.11 g/mol [3] |
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the vinyl proton, and the NH proton of the pyridazinone ring. The chemical shifts would be influenced by the electronic environment of the heterocyclic ring.
-
¹³C NMR: The carbon NMR would display signals for the methyl carbon, the carbonyl carbon, and the sp² hybridized carbons of the pyridazinone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching vibration of the lactam (around 1650-1680 cm⁻¹), and C=C stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 110.11). Fragmentation patterns would be indicative of the pyridazinone ring structure.
Potential Pharmacological Significance and Signaling Pathways
The significance of this compound in drug discovery can be inferred from the well-documented biological activities of its structural analogues. The pyridazinone scaffold is a versatile platform that can be modified to target various enzymes and receptors.
Potential as a Phosphodiesterase 4 (PDE4) Inhibitor
Derivatives of pyridazinone have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). Inhibition of PDE4 leads to an increase in cAMP, which in turn mediates a range of anti-inflammatory responses.
A study on 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one demonstrated its potential as a selective PDE4B inhibitor. This suggests that this compound could also exhibit PDE4 inhibitory activity, making it a candidate for the development of novel anti-inflammatory agents for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Below is a simplified representation of the PDE4 signaling pathway.
Caption: Potential inhibition of the PDE4 signaling pathway by this compound.
Potential as a Formyl Peptide Receptor (FPR) Agonist
Research on 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones has revealed their activity as agonists for formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled receptors that play a key role in the innate immune response by mediating chemotaxis of phagocytic leukocytes. Agonists of FPRs can modulate inflammatory and immune responses. This suggests that this compound could be investigated for its potential to modulate FPR activity, which could have implications for infectious and inflammatory diseases.
The following diagram illustrates a simplified workflow for screening compounds for FPR agonist activity.
Caption: Experimental workflow for evaluating the FPR agonist potential of this compound.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential activity of this compound, the following table summarizes data for some of its reported analogues.
| Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B | IC₅₀ = 251 nM | |
| A 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one derivative | Vasorelaxant | More potent than hydralazine | [4] |
| A 4,5-dihydropyridazin-3(2H)-one with a 1,2,4-triazole moiety | Antihypertensive | Reduced mean arterial blood pressure by 41.84% | [4] |
| A 4-methoxyphenylhydrazide derivative | Vasorelaxant | IC₅₀ = 1.204 μM | [4] |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the vast chemical space of pyridazinone derivatives. Based on the significant biological activities of its close analogues, it holds potential for development in several therapeutic areas, particularly as an anti-inflammatory or immunomodulatory agent.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound using modern spectroscopic methods.
-
In Vitro Biological Screening: Evaluating the activity of this compound against a panel of relevant biological targets, including but not limited to PDE4 and FPRs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural features required for optimal activity and selectivity.
-
In Vivo Efficacy Studies: Progressing promising candidates into relevant animal models to assess their therapeutic potential.
This technical guide provides a foundational resource to stimulate and guide further investigation into the discovery and significance of this compound.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CAS # 33471-40-8, 4-Methyl-3(2H)-pyridazinone - chemBlink [ww.chemblink.com]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Substituted Pyridazinones: A Technical Guide for Drug Discovery Professionals
Introduction
Pyridazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This privileged scaffold, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, serves as a valuable template for the design and development of novel therapeutic agents.[3] The inherent chemical tractability of the pyridazinone core allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[3] Consequently, substituted pyridazinones have been investigated for a wide array of therapeutic applications, including but not limited to, anticancer, anti-inflammatory, analgesic, cardiovascular, and antimicrobial therapies.[4][5] This technical guide provides an in-depth exploration of the chemical space of substituted pyridazinones, offering researchers, scientists, and drug development professionals a comprehensive resource encompassing their synthesis, biological evaluation, and mechanisms of action.
Quantitative Biological Data of Substituted Pyridazinones
The following tables summarize the quantitative biological data for various substituted pyridazinone derivatives, categorized by their therapeutic area. This data is crucial for understanding structure-activity relationships (SAR) and for guiding future drug design efforts.
Table 1: Anticancer Activity of Substituted Pyridazinones
| Compound ID/Description | Cell Line | Activity Metric | Value (µM) | Reference |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | HL-60 (TB) (Leukemia) | GI₅₀ | < 2 | [4] |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | SR (Leukemia) | GI₅₀ | < 2 | [4] |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | NCI-H522 (Non-Small Cell Lung) | GI₅₀ | < 2 | [4] |
| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | BT-549 (Breast) | GI₅₀ | < 2 | [4] |
| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one (2f) | 36 Human Cancer Cell Lines | GI₅₀ | < 1 | |
| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | 20 Human Cancer Cell Lines | GI₅₀ | < 1 | |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 87 | PARP-1 Inhibition | IC₅₀ | 0.148 | [5] |
| Pyridazino[3,4,5-de]quinazolin-3(2H)-one 88 | PARP-1 Inhibition | IC₅₀ | 0.152 | [5] |
| Pyridazinone-based diarylurea 17a | VEGFR-2 Inhibition | IC₅₀ | 0.0607 | [6] |
| Pyridazinone-based diarylurea 10l | A549/ATCC (Lung) | GI₅₀ | 1.66-100 | [7] |
| Pyridazinone-based diarylurea 17a | Multiple Cell Lines | GI₅₀ | 1.66-100 | [7] |
| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | MDA-MB-231 (Breast) | CC₅₀ | 0.33 | [8] |
| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | NCI-H460 (Large Cell Lung) | CC₅₀ | 2.63 | [8] |
| Pyrazolo-pyridazine derivative 4 | HepG-2 (Liver) | IC₅₀ | 17.30 | [9] |
| Pyrazolo-pyridazine derivative 4 | HCT-116 (Colon) | IC₅₀ | 18.38 | [9] |
| Tetracyclic pyrrole[2,3-d]pyridazinone 3 | Renal Cancer Subpanel | GI₅₀ | 5.07 | [10] |
| Tetracyclic pyrrole[2,3-d]pyridazinone 3 | MOLT-4 (Leukemia) | GI₅₀ | 3.04-4.32 | [10] |
Table 2: Anti-inflammatory Activity of Substituted Pyridazinones
| Compound ID/Description | Target | Activity Metric | Value (nM) | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba) | PDE4B | IC₅₀ | 251 | [1] |
| 2,6-disubstituted pyridazinone 23g | COX-2 | IC₅₀ | 43.84 | [11] |
| 2,6 disubstituted pyridazinone 62a | COX-2 | IC₅₀ | 17.45 | [11] |
| 2,6 disubstituted pyridazinone 62b | COX-2 | IC₅₀ | 17.40 | [11] |
| 2,6 disubstituted pyridazinone 63a | COX-2 | IC₅₀ | 16.76 | [11] |
| 2,6 disubstituted pyridazinone 64a | COX-2 | IC₅₀ | 17.15 | [11] |
| Pyridazinone derivative 26b | COX-2 | IC₅₀ | 43.84 | [12] |
| Pyridazinone derivative 3d | COX-2 | IC₅₀ | 67.23 | [13] |
| Pyridazinone derivative 3g | COX-2 | IC₅₀ | 43.84 | [13] |
| Pyridazinone derivative 6a | COX-2 | IC₅₀ | 53.01 | [13] |
| Pyridazine derivative 4c | COX-2 | IC₅₀ | 260 | [14] |
| Pyridazine derivative 6b | COX-2 | IC₅₀ | 180 | [14] |
Table 3: Cardiovascular Activity of Substituted Pyridazinones
| Compound ID/Description | Target/Assay | Activity Metric | Value (µM) | Reference |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide 9 | Vasodilatory Action | IC₅₀ | 0.051 | [2] |
| N,O-dibenzyl pyridazinone 10 | Vasodilator and Antiplatelet | IC₅₀ | 35.3 | [2] |
| 6-fluoroarylpyridazinone 19 | Vasorelaxant Activity | IC₅₀ | 0.250 | [2] |
| Pyridazinone derivative 20 | ACE Inhibitory Activity | IC₅₀ | 5.78 (µg/mL) | [2] |
| Pyrazolo[3,4-d]pyridazinone 23a | PDE-5 Inhibitory Activity | - | Potent | [2] |
| 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one 4h | Vasorelaxant Activity | EC₅₀ | 0.0117 | [15] |
| 2-((4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-6-(4-nitrophenyl)pyridazin-3(2H)-one 5e | Vasorelaxant Activity | EC₅₀ | 0.0025 | [15] |
| 6-(4-substitutedphenyl)-3-pyridazinone derivative | Vasorelaxant Potency | EC₅₀ | Lower than Hydralazine | [16] |
| 6-flouroarylpyridazinone 5a | Vasorelaxant Properties | IC₅₀ | 0.250 (mmol) | [17] |
Table 4: Analgesic Activity of Substituted Pyridazinones
| Compound ID/Description | Assay | Activity Metric | Value (mg/kg) | Reference |
| N2-{2-[4-aryl-1-piperazinyl]ethyl}pyrrolo[3,4-d]pyridazinone 4c | Writhing Test | ED₅₀ | 0.04 - 11 | [4] |
| N2-{2-[4-aryl-1-piperazinyl]ethyl}pyrrolo[3,4-d]pyridazinone 4c,e,f | Hot Plate Test | ED₅₀ | 3-5 times higher than morphine | [4] |
| 6-morpholino-4-aryl-3(2H)-pyridazinone propanoic acid 10a-b | p-benzoquinone-induced writhing test | - | Higher than acetyl-salicylic acid | [18] |
| 2-methyl-5-morpholino-6-n-propoxy- or 6-n-butoxy-3(2H)-pyridazinone (15b, c) | Analgesic and Antipyretic | - | More potent than commercial drugs | [19] |
| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamide 7e | p-benzoquinone–induced writhing test | % Analgesic Activity | >80% at 100 mg/kg | [20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative pyridazinone scaffolds and for key biological assays used to evaluate their activity.
Synthesis Protocols
General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones:
A common and versatile method for the synthesis of the 4,5-dihydropyridazin-3(2H)-one core involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.
-
Step 1: Synthesis of β-Aroylpropionic Acid: To a solution of a substituted or unsubstituted aromatic compound in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions. Then, add succinic anhydride and reflux the mixture for several hours. After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid. The resulting solid, the β-aroylpropionic acid, is filtered, washed with water, and recrystallized from an appropriate solvent.
-
Step 2: Cyclization to 6-Aryl-4,5-dihydropyridazin-3(2H)-one: A mixture of the β-aroylpropionic acid and hydrazine hydrate (or a substituted hydrazine) in a solvent such as ethanol or acetic acid is refluxed for several hours. Upon cooling, the pyridazinone product often precipitates and can be collected by filtration, washed, and recrystallized to yield the pure compound.
Example Protocol: Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone
-
A mixture of β-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.015 mol) in 50 mL of ethanol is refluxed for 6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to afford the desired 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.
-
The product can be further purified by recrystallization from ethanol.
Biological Assay Protocols
Protocol for In Vitro Anticancer NCI-60 Cell Line Screening:
The National Cancer Institute's 60 human tumor cell line screen is a standard method for evaluating the anticancer activity of novel compounds.[21]
-
Cell Preparation: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
Drug Addition: After a 24-hour incubation period, the test compounds, solubilized in DMSO, are added to the plates at five different concentrations (typically in a 10-fold dilution series).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
The assay is terminated by fixing the cells with cold trichloroacetic acid (TCA).
-
The plates are washed with water to remove the TCA.
-
The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound dye is solubilized with a Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The optical density data is used to calculate the percentage of cell growth inhibition. The GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill) values are determined.[21]
Protocol for In Vitro COX-2 Inhibition Assay (Fluorometric):
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][22]
-
Reagent Preparation: Prepare the COX assay buffer, a solution of the COX probe (e.g., ADHP), and the COX cofactor. Reconstitute the human recombinant COX-2 enzyme.
-
Inhibitor Preparation: Dissolve the test compounds in DMSO and prepare serial dilutions.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test inhibitor, and the COX-2 enzyme. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
The reaction produces prostaglandin G2, which reacts with the probe to generate a fluorescent product.
-
-
Detection: Measure the fluorescence intensity using a fluorescence plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.[22]
Protocol for In Vitro PDE4 Inhibition Assay (Fluorescence Polarization):
This assay is used to determine the potency of compounds in inhibiting the PDE4 enzyme.[5][11]
-
Reagent Preparation: Prepare the assay buffer, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the recombinant human PDE4 enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure:
-
In a 384-well plate, add the test inhibitor and the PDE4 enzyme. A known PDE4 inhibitor (e.g., roflumilast) serves as a positive control.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate to allow the enzyme to hydrolyze the substrate.
-
-
Detection: Add a binding agent that specifically binds to the hydrolyzed product (5'-AMP), causing a change in fluorescence polarization. Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The degree of inhibition is determined by the change in fluorescence polarization. Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.[5][11]
Protocol for Ex Vivo Vasorelaxant Activity on Rat Aortic Rings:
This assay evaluates the ability of a compound to induce relaxation of pre-contracted arterial smooth muscle.[23][24]
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. The endothelium can be left intact or be mechanically removed.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.
-
Measurement of Relaxation: The changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: A concentration-response curve is constructed, and the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.[23][24]
Protocol for In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test):
This is a common screening method for peripheral analgesic activity.[25][26][27]
-
Animal Preparation: Mice are divided into groups (control, standard, and test groups).
-
Drug Administration: The test compounds, a standard analgesic (e.g., aspirin), and the vehicle (for the control group) are administered orally or intraperitoneally.
-
Induction of Writhing: After a specific period to allow for drug absorption, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
Observation: The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection or inhibition of writhing is calculated for each group compared to the control group. The ED₅₀ value (the dose that produces a 50% reduction in writhing) can also be determined.[27][28]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of substituted pyridazinones stem from their ability to interact with and modulate various key signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways targeted by pyridazinone derivatives.
VEGF Signaling Pathway in Angiogenesis
Many pyridazinone derivatives exhibit anticancer activity by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[19][29][30]
Caption: VEGF Signaling Pathway and Pyridazinone Inhibition.
COX-2 Pathway in Inflammation
A significant number of pyridazinone derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[13][14]
References
- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 7. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. [PDF] PDE4-Mediated cAMP Signalling | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 19. cusabio.com [cusabio.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. dctd.cancer.gov [dctd.cancer.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]
- 25. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rjptsimlab.com [rjptsimlab.com]
- 27. saspublishers.com [saspublishers.com]
- 28. ajpp.in [ajpp.in]
- 29. medium.com [medium.com]
- 30. ClinPGx [clinpgx.org]
Preliminary Investigation of 4-Methylpyridazin-3(2H)-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Methylpyridazin-3(2H)-one core scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of bioactive compounds. This technical guide provides a preliminary investigation into the diverse biological activities exhibited by derivatives of this heterocyclic core. Key bioactivities, including anti-inflammatory, anticancer, and vasodilator effects, are explored in detail. This document summarizes quantitative data from preclinical studies, presents detailed experimental protocols for key bioassays, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts in this promising area.
Introduction
The pyridazinone ring system, particularly the this compound moiety, has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. The structural versatility of this scaffold allows for the introduction of diverse substituents, leading to a broad spectrum of pharmacological activities. This guide focuses on three primary areas of bioactivity demonstrated by this compound derivatives: anti-inflammatory effects through phosphodiesterase 4 (PDE4) inhibition, anticancer activity against various human tumor cell lines, and cardiovascular effects as potent vasodilators.
Key Bioactivities and Quantitative Data
The bioactivity of this compound derivatives is highly dependent on the nature and position of their substituents. The following sections summarize the key therapeutic areas where these compounds have shown significant promise, with quantitative data presented for easy comparison.
Anti-inflammatory Activity: PDE4B Inhibition
Derivatives of this compound have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. Specifically, inhibition of the PDE4B isoform has been a key target for anti-inflammatory drug design.
-
Table 1: PDE4B Inhibitory Activity of this compound Derivatives
| Compound Reference | Structure | Target | IC50 (µM) | Selectivity |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | (Structure not available in search results) | PDE4B | (Specific IC50 value not found in search results, but described as "promising activity") | Selective for PDE4B |
Anticancer Activity
Numerous this compound derivatives have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. The National Cancer Institute (NCI) has evaluated several of these compounds in its 60-cell line screen.
-
Table 2: Anticancer Activity of Selected 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives
| Compound Reference | Cancer Cell Line | GI50 (µM) |
| Compound 2g | HL-60 (TB) (Leukemia) | < 2 |
| SR (Leukemia) | < 2 | |
| NCI-H522 (Non-Small-Cell Lung) | < 2 | |
| BT-549 (Breast) | < 2 | |
| Compound 2h | SR (Leukemia) | < 0.1 |
| NCI-H522 (Non-Small Cell Lung) | < 0.1 | |
| CCRF-CEM (Leukemia) | < 1.0 | |
| HL-60 (TB) (Leukemia) | < 1.0 | |
| K-562 (Leukemia) | < 1.0 | |
| MOLT-4 (Leukemia) | < 1.0 | |
| RPMI-8226 (Leukemia) | < 1.0 | |
| NCI-H460 (Non-Small Cell Lung) | < 1.0 | |
| HCT-116 (Colon) | < 1.0 | |
| HCT-15 (Colon) | < 1.0 | |
| HT29 (Colon) | < 1.0 | |
| KMI2 (Colon) | < 1.0 | |
| SW-620 (Colon) | < 1.0 | |
| SF-295 (CNS) | < 1.0 | |
| MALME-3M (Melanoma) | < 1.0 | |
| M14 (Melanoma) | < 1.0 | |
| MDA-MB-435 (Melanoma) | < 1.0 | |
| SK-MEL-5 (Melanoma) | < 1.0 | |
| OVCAR-3 (Ovarian) | < 1.0 | |
| NCI/ADR-RES (Ovarian) | < 1.0 | |
| MCF7 (Breast) | < 1.0 |
Vasodilator Activity
Derivatives of this compound have been extensively studied for their vasorelaxant properties, with some compounds exhibiting potency significantly greater than the reference drug hydralazine.
-
Table 3: Vasorelaxant Activity of Selected 6-phenyl-3-pyridazinone Derivatives
| Compound Reference | EC50 (µM) | Reference Drug (Hydralazine) EC50 (µM) |
| Acid 5 | 0.339 | 18.210 |
| Ester analog 4 | 1.225 | 18.210 |
| 4-methoxyphenylhydrazide derivative 10c | 1.204 | 18.210 |
| 6-[4-(2-oxo-2-pyrrolidin-1-yl-ethoxy)phenyl]-2-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (11) | 0.051 | Not specified |
Experimental Protocols
PDE4B Inhibition Assay
A generalized protocol based on common practices for such assays.
-
Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme is obtained and diluted to the desired concentration in assay buffer. The substrate, cyclic adenosine monophosphate (cAMP), is also prepared in the assay buffer.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well or 384-well plate format. The reaction mixture contains the PDE4B enzyme, the test compound (or vehicle control), and the cAMP substrate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for enzymatic activity.
-
Termination and Detection: The reaction is terminated, and the amount of remaining cAMP or the product, adenosine monophosphate (AMP), is quantified. This is often achieved using methods such as the radioactive isotope-based assay, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of PDE4B inhibition by the test compound is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
NCI-60 Human Tumor Cell Line Screen[1][2][3][4][5]
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[1]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.[1]
-
Compound Addition: After a 24-hour incubation period, the experimental drugs, solubilized in DMSO and diluted with medium, are added to the plates at five different concentrations.[1]
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: The assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage of growth is calculated at each drug concentration level. Three dose-response parameters are calculated for each compound: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).[1]
Isolated Rat Thoracic Aorta Vasorelaxation Assay[6][7][8][9][10]
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 3-4 mm in length.[2][3] The endothelium may be removed by gently rubbing the intimal surface with a forceps.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.[2][4] The rings are equilibrated under a resting tension of 1-2 grams for 60-90 minutes.[2][4]
-
Contraction Induction: The aortic rings are contracted with a vasoconstrictor agent, typically phenylephrine or KCl.[2]
-
Compound Administration: Once a stable contraction is achieved, the test compounds are cumulatively added to the organ bath in increasing concentrations.
-
Data Recording and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxant effect of the test compounds is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value, the concentration of the compound that produces 50% of the maximum relaxation, is determined from the concentration-response curve.[2]
Signaling Pathways and Mechanisms of Action
PDE4B Inhibition and Anti-inflammatory Pathway
Inhibitors of PDE4B exert their anti-inflammatory effects by increasing the intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[5][7] This signaling cascade ultimately leads to the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.[7][8]
Anticancer Mechanisms: Induction of Apoptosis
The anticancer activity of many this compound derivatives is attributed to their ability to induce apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[9][10][11][12] Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.[9][10]
Vasodilation via eNOS Signaling Pathway
The vasodilator effects of certain this compound derivatives are mediated through the endothelial nitric oxide synthase (eNOS) signaling pathway. These compounds stimulate the production of nitric oxide (NO) in endothelial cells. NO then diffuses to the adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[13][14][15][16][17]
Conclusion
This preliminary investigation highlights the significant therapeutic potential of this compound derivatives across multiple disease areas. The presented quantitative data underscores the potency of these compounds as anti-inflammatory, anticancer, and vasodilator agents. The detailed experimental protocols provide a foundation for researchers to further explore and validate these findings. Moreover, the visualization of the key signaling pathways offers insights into their mechanisms of action, which is crucial for rational drug design and optimization. Further structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations are warranted to advance promising candidates from this chemical class towards clinical development.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Frontiers | Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology [frontiersin.org]
- 3. Vasorelaxing effect of Garcinia cowa leaf extract in rat thoracic aorta and its underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.xoc.uam.mx [www2.xoc.uam.mx]
- 5. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]
- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
Methodological & Application
One-Pot Synthesis of Pyridazin-3(2H)-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridazin-3(2H)-one and its derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities including cardiovascular, anti-inflammatory, anticancer, and herbicidal properties.[1][2] One-pot synthesis methodologies offer significant advantages for the preparation of these valuable scaffolds by improving efficiency, reducing waste, and simplifying reaction procedures. This document provides detailed application notes and experimental protocols for selected one-pot syntheses of pyridazin-3(2H)-one derivatives, supported by comparative data and visual workflows.
I. Overview of One-Pot Synthetic Strategies
One-pot synthesis of pyridazin-3(2H)-ones often involves multicomponent reactions or domino sequences that seamlessly construct the heterocyclic ring from simple starting materials. The most prevalent and versatile approaches include the condensation of γ-ketoacids or their precursors with hydrazine derivatives.[3][4][5] Green chemistry principles are increasingly being integrated into these protocols through the use of eco-friendly catalysts, alternative energy sources like ultrasound and microwave irradiation, and solvent-free conditions.[1][6][7]
II. Comparative Data of One-Pot Syntheses
The following table summarizes quantitative data from various one-pot synthetic protocols for pyridazin-3(2H)-one derivatives, allowing for a direct comparison of their efficiencies.
| Protocol | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Ultrasound-Promoted Multicomponent Synthesis | Arenes, Cyclic Anhydrides, Aryl Hydrazines | [bmim]Br-AlCl₃, Ultrasound | 15-25 min | 85-95 | [1][2][8] |
| Nanomagnetic Catalyst-Mediated Synthesis | Arenes, Cyclic Anhydrides, Phenylhydrazine | Fe₃O₄@SiO₂-propyl@L-proline, H₂O, rt | 1 h | up to 96 | [6] |
| Domino Hydrohydrazination-Condensation | Phenylhydrazine, 4-Pentynoic Acid | ZnCl₂ | Not Specified | Moderate to Good | [1][2] |
| One-Pot Ketone-Glyoxylic Acid Condensation | Acetophenones, Glyoxylic Acid, Hydrazine Hydrate | Reflux | Not Specified | Not Specified | [2][3] |
| Microwave-Assisted Synthesis | N-Aryl Substituted Maleimides, Azines | Microwave | Not Specified | Not Specified | [2] |
III. Experimental Protocols
Protocol 1: Ultrasound-Promoted Multicomponent Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
This protocol details a highly efficient, ultrasound-promoted, three-component synthesis using a recyclable ionic liquid catalyst.[1][2][8] The reaction proceeds via an initial Friedel-Crafts acylation to form a γ-ketoacid intermediate, which then undergoes condensation with an aryl hydrazine.[1]
Workflow Diagram:
Caption: Workflow for Ultrasound-Promoted Multicomponent Synthesis.
Materials:
-
Arene (e.g., benzene, toluene)
-
Cyclic anhydride (e.g., succinic anhydride, phthalic anhydride)
-
Aryl hydrazine (e.g., phenylhydrazine)
-
1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl₃)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, combine the arene (1 mmol), cyclic anhydride (1 mmol), aryl hydrazine (1 mmol), and [bmim]Br-AlCl₃ (as catalyst).
-
Place the vessel in an ultrasonic bath and irradiate for 15-25 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction mixture with deionized water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyridazin-3(2H)-one derivative.
Protocol 2: Green Synthesis of Pyridazin-3(2H)-ones using a Nanomagnetic Catalyst
This protocol outlines an environmentally benign, multicomponent synthesis utilizing a recyclable, L-proline functionalized nanomagnetic catalyst in an aqueous medium.[6]
Workflow Diagram:
Caption: Workflow for Nanomagnetic Catalyst-Mediated Synthesis.
Materials:
-
Arene (e.g., benzene)
-
Cyclic anhydride (e.g., succinic anhydride)
-
Phenylhydrazine
-
Fe₃O₄@SiO₂-propyl@L-proline catalyst
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of the Fe₃O₄@SiO₂-propyl@L-proline catalyst in water, add the arene (1 mmol), cyclic anhydride (1 mmol), and phenylhydrazine (1 mmol).
-
Stir the resulting mixture vigorously at room temperature for 1 hour. Monitor the reaction by TLC.
-
After completion of the reaction, separate the catalyst from the reaction mixture using an external magnet. The catalyst can be washed, dried, and reused.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the pure pyridazin-3(2H)-one derivative.
IV. Signaling Pathways and Logical Relationships
The general mechanism for the one-pot synthesis of pyridazin-3(2H)-ones from arenes, cyclic anhydrides, and hydrazines involves a sequential cascade of reactions.
Reaction Mechanism Diagram:
References
- 1. scispace.com [scispace.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Pyridazine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthetic Routes to 6-Methylpyridazin-3(2H)-one from γ-Ketoacids: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes for the preparation of 6-methylpyridazin-3(2H)-one from the readily available γ-ketoacid, levulinic acid. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below describe the cyclocondensation reaction with hydrazine hydrate to form the initial dihydropyridazinone, followed by an optional dehydrogenation step to yield the aromatic pyridazinone.
Introduction
Pyridazin-3(2H)-ones are a class of heterocyclic compounds that form the core structure of various biologically active molecules with applications in pharmacology and agriculture. The synthesis of these compounds is a key area of research in drug discovery and development. A common and efficient method for the synthesis of 6-substituted pyridazin-3(2H)-ones is the cyclocondensation of γ-ketoacids with hydrazine and its derivatives.[1][2] This approach offers a straightforward route to the pyridazinone ring system.
This application note focuses on the synthesis of 6-methylpyridazin-3(2H)-one, a valuable building block for the synthesis of more complex molecules. The starting material for this synthesis is levulinic acid (4-oxopentanoic acid), a bio-renewable platform chemical. The reaction proceeds via the formation of a 4,5-dihydropyridazin-3(2H)-one intermediate, which can then be aromatized.[3]
Synthetic Workflow
The overall synthetic scheme involves a two-step process. The first step is the cyclocondensation of levulinic acid with hydrazine hydrate to form 6-methyl-4,5-dihydropyridazin-3(2H)-one. The second, optional step is the dehydrogenation of the dihydropyridazinone to afford the aromatic 6-methylpyridazin-3(2H)-one.
Caption: Synthetic pathway from levulinic acid to 6-methylpyridazin-3(2H)-one.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes the cyclocondensation of levulinic acid with hydrazine hydrate to yield the dihydropyridazinone intermediate.[3]
Materials and Reagents:
-
Levulinic acid (4-oxopentanoic acid)
-
Hydrazine hydrate (~64-80% solution)
-
Water or Ethanol
-
Standard glassware for reflux and filtration
-
Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve levulinic acid (1 equivalent) in a suitable solvent such as water or ethanol.[3]
-
With continuous stirring, add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 1 to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.[3]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 6-Methylpyridazin-3(2H)-one (Aromatization)
This protocol details the dehydrogenation of the 6-methyl-4,5-dihydropyridazin-3(2H)-one intermediate to the aromatic product.[3]
Materials and Reagents:
-
6-Methyl-4,5-dihydropyridazin-3(2H)-one
-
Bromine
-
Glacial acetic acid
-
Standard glassware for heating and filtration
-
Ice
Procedure:
-
Dissolve 6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of the dihydropyridazinone.
-
Heat the reaction mixture to facilitate the dehydrogenation process. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 6-methylpyridazin-3(2H)-one and its dihydro precursor. Please note that yields can vary based on reaction scale and purification methods.
| Compound | Starting Materials | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data | Reference |
| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Levulinic acid, Hydrazine hydrate | Water | Room Temp, minutes | quant. | - | - | [3] |
| 6-Methyl-4,5-dihydropyridazin-3(2H)-one | γ-keto acid, Methyl hydrazine | Ethanol | Reflux | high | 261-262 | - | [4] |
| 6-Methylpyridazin-3(2H)-one | 6-Methyl-4,5-dihydropyridazin-3(2H)-one, Bromine | Acetic Acid | Heating | - | - | ¹H NMR (DMSO-d₆): δ 12.85 (s, 1H, NH), 7.05 (d, 1H), 6.80 (d, 1H), 2.20 (s, 3H, CH₃) | [5] |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | γ-keto acid, Hydrazine hydrate | - | - | 78-85 | - | - | [6] |
Note: "-" indicates data not specified in the cited sources. "quant." refers to a quantitative yield.
Conclusion
The synthesis of 6-methylpyridazin-3(2H)-one from levulinic acid is a robust and well-established process. The cyclocondensation with hydrazine hydrate provides a high-yielding route to the dihydropyridazinone intermediate, which can be readily aromatized if desired. These protocols provide a solid foundation for researchers to produce this valuable heterocyclic scaffold for further investigation and development in the fields of medicinal chemistry and drug discovery.
References
Application Notes and Protocols: N-Alkylation of the Pyridazinone Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of the pyridazinone ring, a critical reaction in the synthesis of diverse biologically active compounds.
Introduction
The pyridazinone scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals and agrochemicals. N-alkylation of the pyridazinone ring is a fundamental synthetic transformation that allows for the introduction of various substituents, enabling the modulation of a compound's physicochemical properties and biological activity. This document outlines the common experimental procedures for this reaction, factors influencing its outcome, and detailed protocols for its successful execution.
The regioselectivity of the alkylation, specifically N- versus O-alkylation, is a key consideration and is influenced by several factors including the steric and electronic properties of the pyridazinone substrate and the alkylating agent, as well as the reaction conditions such as the choice of base and solvent.[1]
Factors Influencing N-Alkylation
Several factors can significantly impact the efficiency and regioselectivity of the N-alkylation of pyridazinones:
-
Steric Hindrance: Bulky substituents on either the pyridazinone ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[1]
-
Electronic Effects: The electron density on the nitrogen atoms, which is influenced by other substituents on the pyridazinone ring, plays a crucial role in determining the site of alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can be optimized to favor N-alkylation over the competing O-alkylation.[1]
Experimental Protocols
The classical and most common method for N-alkylation involves the reaction of a pyridazinone with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base.[2]
General Protocol for N-Alkylation of Pyridazinones
This protocol provides a general procedure for the N-alkylation of a pyridazinone derivative using an alkyl halide.
Materials:
-
Pyridazinone derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride, sodium hydroxide)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Acetone, Ethanol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a solution of the pyridazinone derivative in an appropriate solvent, add the base. The choice of solvent and base is critical and often depends on the specific substrate.[2]
-
Addition of Alkylating Agent: Add the alkylating agent to the reaction mixture. The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Work-up: Once the reaction is complete, quench the reaction mixture, often by adding water.[1]
-
Extraction: If necessary, perform a liquid-liquid extraction to isolate the product.[1]
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N-alkylated pyridazinone.[1][3]
Tabulated Summary of Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of pyridazinones, providing a comparative overview for reaction optimization.
| Pyridazinone Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 6-Substituted pyridazin-3(2H)-one | R-I or R-Br | NaOH | Absolute Ethanol | Reflux | Not specified | [2] |
| Pyridazinone derivatives | Alkyl halide | Alkali metal carbonates | Acetone, Acetonitrile, Toluene, DMF | Not specified | High yields reported | [2] |
| Pyridazinone derivatives | Alkyl halide | Sodium hydride | DMSO, DMF | Not specified | High yields reported | [2] |
Note: Yields are highly substrate-dependent and the conditions listed serve as a starting point for optimization.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of a pyridazinone ring.
Caption: General workflow for the N-alkylation of pyridazinones.
Common Side Reactions and Troubleshooting
A common challenge in the synthesis of N-alkylated pyridazinones is the formation of side products. Understanding these potential side reactions is key to optimizing the desired transformation.
-
O-Alkylation: The formation of O-alkylated isomers is a frequent competing reaction. The N- versus O-alkylation ratio can often be controlled by adjusting the reaction conditions.[1]
-
Over-alkylation: If the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the pyridazinone ring, leading to undesired byproducts.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the pyridazinone ring can cleave.[1]
The following diagram outlines a troubleshooting workflow for addressing common issues encountered during the N-alkylation of pyridazinones.
Caption: Troubleshooting guide for pyridazinone N-alkylation.
By following these protocols and considering the factors that influence the reaction, researchers can effectively synthesize a wide range of N-alkylated pyridazinone derivatives for various applications in drug discovery and materials science.
References
Application of 4-Methylpyridazin-3(2H)-one and its Analogs in Cancer Cell Line Studies
Note to the Reader: As of the latest available research, specific studies focusing directly on the application of 4-Methylpyridazin-3(2H)-one in cancer cell line research are limited. However, the broader class of pyridazin-3(2H)-one derivatives has been extensively investigated as a promising scaffold for the development of novel anticancer agents. This document provides a comprehensive overview of the applications and methodologies related to these derivatives, which can serve as a valuable reference for investigating this compound and other analogs.
Introduction
Pyridazin-3(2H)-one and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][3] This application note details the use of pyridazin-3(2H)-one derivatives in cancer cell line studies, providing quantitative data on their efficacy, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation: Cytotoxic Activity of Pyridazin-3(2H)-one Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyridazin-3(2H)-one derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition percentage (GI50) are provided as key quantitative metrics of their anticancer efficacy.
Table 1: IC50 Values of Pyridazin-3(2H)-one Derivatives in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| DCPYR | MAC13 | Murine Colon Carcinoma | Not Specified (High Activity) | [4] |
| DCPYR | MAC16 | Murine Colon Carcinoma | Not Specified (7x higher than arylated analogue) | [4] |
| AAF | MAC13 | Murine Colon Carcinoma | 18.4 | [4] |
| AAF | MAC16 | Murine Colon Carcinoma | 18.4 | [4] |
| Compound 43 | Panc-1 | Human Pancreatic Cancer | 2.9 | [1] |
| Compound 43 | Paca-2 | Human Pancreatic Cancer | 2.2 | [1] |
| Compound 6f | MDA-MB-468 | Triple-Negative Breast Cancer | 3.12 | [5] |
| Compound 7h | MDA-MB-468 | Triple-Negative Breast Cancer | 4.9 | [5] |
| Compound 3a | A549 | Human Lung Cancer | 36.79 | [6] |
| Compound 3a | DLD-1 | Human Colon Cancer | 34.84 | [6] |
Table 2: Growth Inhibition (GI50) of a Pyridazinone Derivative in Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | GI50 (µM) | Reference |
| Compound 2h | SR | Leukemia | < 0.1 | [3] |
| Compound 2h | NCI-H522 | Non-Small Cell Lung Cancer | < 0.1 | [3] |
| Compound 2h | CCRF-CEM | Leukemia | < 1.0 | [3] |
| Compound 2h | HL-60(TB) | Leukemia | < 1.0 | [3] |
| Compound 2h | K-562 | Leukemia | < 1.0 | [3] |
| Compound 2h | MOLT-4 | Leukemia | < 1.0 | [3] |
| Compound 2h | RPMI-8226 | Leukemia | < 1.0 | [3] |
| Compound 2h | NCI-H460 | Non-Small Cell Lung Cancer | < 1.0 | [3] |
| Compound 2h | HCT-116 | Colon Cancer | < 1.0 | [3] |
| Compound 2h | HCT-15 | Colon Cancer | < 1.0 | [3] |
| Compound 2h | HT29 | Colon Cancer | < 1.0 | [3] |
| Compound 2h | KMI2 | Colon Cancer | < 1.0 | [3] |
| Compound 2h | SW-620 | Colon Cancer | < 1.0 | [3] |
| Compound 2h | SF-295 | CNS Cancer | < 1.0 | [3] |
| Compound 2h | MALME-3M | Melanoma | < 1.0 | [3] |
| Compound 2h | M14 | Melanoma | < 1.0 | [3] |
| Compound 2h | MDA-MB-435 | Melanoma | < 1.0 | [3] |
| Compound 2h | SK-MEL-5 | Melanoma | < 1.0 | [3] |
| Compound 2h | OVCAR-3 | Ovarian Cancer | < 1.0 | [3] |
| Compound 2h | NCI/ADR-RES | Ovarian Cancer | < 1.0 | [3] |
| Compound 2h | MCF7 | Breast Cancer | < 1.0 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of pyridazin-3(2H)-one derivatives in cancer cell line studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone derivatives in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by the compounds.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the pyridazinone derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caspase-3 Activity Assay
This protocol measures the activation of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells with the compound, harvest, and lyse them using a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the fluorescence or absorbance using a fluorometer or spectrophotometer, respectively. The signal intensity is proportional to the caspase-3 activity.
Visualizations
Signaling Pathway: Induction of Apoptosis by Pyridazinone Derivatives
Caption: Proposed mechanism of apoptosis induction by pyridazinone derivatives.
Experimental Workflow: In Vitro Anticancer Screening
Caption: A typical workflow for screening pyridazinone derivatives for anticancer activity.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarena.com [scholarena.com]
- 5. Cytotoxicity of new pyridazin-3(2H)-one derivatives orchestrating oxidative stress in human triple-negative breast cancer (MDA-MB-468) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.ebyu.edu.tr [abis-files.ebyu.edu.tr]
Application Notes and Protocols for 4-Methylpyridazin-3(2H)-one Derivatives as PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in regulating a wide array of cellular processes, including inflammation.[1][2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses inflammatory responses. This makes PDE4 a compelling therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[3][4][5] A novel class of compounds, 4-Methylpyridazin-3(2H)-one derivatives, has emerged as potent and selective PDE4 inhibitors.[3][4] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of these promising anti-inflammatory agents.
Mechanism of Action: The PDE4 Signaling Pathway
PDE4 inhibitors exert their anti-inflammatory effects by modulating the cAMP signaling cascade. The binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, which converts ATP to cAMP.[2][6] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB).[7] Phosphorylated CREB moves into the nucleus and modulates the transcription of genes, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and an increase in anti-inflammatory cytokines.[7] PDE4 enzymes degrade cAMP, thus downregulating this anti-inflammatory pathway. By inhibiting PDE4, this compound derivatives maintain high intracellular cAMP levels, thereby potentiating the anti-inflammatory response.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of cytokines release using ELISA [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 4-Methylpyridazin-3(2H)-one
Compound: 4-Methylpyridazin-3(2H)-one CAS Number: 33471-40-8[1] Molecular Formula: C₅H₆N₂O Molecular Weight: 110.12 g/mol Appearance: Solid
Introduction
These application notes provide a comprehensive overview of the analytical methods for the characterization of this compound. The described protocols are essential for confirming the identity, purity, and structural integrity of the compound, which is crucial for researchers, scientists, and professionals in drug development and chemical synthesis. The methodologies cover chromatographic and spectroscopic techniques, providing a robust framework for quality control and characterization.
General Analytical Workflow
The characterization of this compound follows a structured workflow to ensure comprehensive analysis. This process begins with sample preparation and proceeds through various analytical techniques to confirm structure and assess purity, culminating in data analysis and reporting.
Caption: Overall workflow for the characterization of this compound.
Chromatographic Analysis: Purity Assessment by HPLC/UPLC
Application Note: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for assessing the purity of this compound. A reversed-phase method is typically employed to separate the main compound from potential impurities, starting materials, or degradation products. UV detection is suitable due to the chromophoric nature of the pyridazinone ring. This method provides accurate quantification and is essential for quality control in synthetic chemistry and drug development.
Experimental Protocol: HPLC Method
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile or a suitable solvent mixture.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be analyzed in the same manner as the working standard solution.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following conditions are a starting point and may require optimization. The method is adapted from established procedures for related heterocyclic compounds.[2][3]
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detector | UV/DAD at 254 nm |
-
Data Analysis:
-
Integrate the peak area of this compound and any impurities.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Spectroscopic Analysis: Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for pyridazinone derivatives, typically showing a predominant peak for the protonated molecule [M+H]⁺.[4][5] This analysis provides definitive confirmation of the compound's identity.
Protocol: LC-MS Analysis
References
Application Note and Protocol for Assessing Vasorelaxant Activity of Pyridazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent vasorelaxant effects.[1][2][3][4][5] This makes them promising candidates for the development of new antihypertensive agents.[1] The assessment of their vasorelaxant activity is a critical step in the preclinical evaluation of these compounds. This document provides a detailed protocol for evaluating the vasorelaxant properties of pyridazinone compounds using the ex vivo isolated aortic ring model, a robust and widely used method in vascular pharmacology.[6][7]
The protocol outlines the preparation of isolated thoracic aortic rings from rats, the experimental setup for isometric tension recording, and the procedure for generating cumulative concentration-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compounds. Furthermore, it provides a framework for investigating the potential underlying mechanisms of action, such as their effects on the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway and calcium channel modulation.
Data Presentation
Quantitative data from vasorelaxation studies should be systematically organized to facilitate comparison between different pyridazinone compounds and reference standards. The following tables provide a template for presenting key parameters derived from the concentration-response curves.
Table 1: Vasorelaxant Effects of Pyridazinone Compounds on Pre-contracted Rat Aortic Rings
| Compound ID | Pre-contraction Agent (e.g., Phenylephrine 1 µM) | EC₅₀ (µM) | Eₘₐₓ (% Relaxation) | Hill Slope |
| Pyridazinone A | Phenylephrine (1 µM) | |||
| Pyridazinone B | Phenylephrine (1 µM) | |||
| Hydralazine (Ref) | Phenylephrine (1 µM) | |||
| ... | ... | ... | ... | ... |
Table 2: Investigation of Mechanism of Action for a Pyridazinone Compound
| Condition | Pre-contraction Agent | EC₅₀ (µM) | Eₘₐₓ (% Relaxation) |
| Control (Endothelium-intact) | Phenylephrine (1 µM) | ||
| Endothelium-denuded | Phenylephrine (1 µM) | ||
| + L-NAME (100 µM) | Phenylephrine (1 µM) | ||
| + ODQ (10 µM) | Phenylephrine (1 µM) | ||
| + Verapamil (1 µM) | KCl (60 mM) | ||
| ... | ... | ... | ... |
Experimental Protocols
This section details the materials and methods for the ex vivo vasodilation assay using isolated rat thoracic aortic rings.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g)
-
Pyridazinone Compounds: Stock solutions prepared in a suitable solvent (e.g., DMSO).
-
Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose.[8]
-
Carbogen Gas: 95% O₂ / 5% CO₂.[6]
-
Pre-contraction Agents: Phenylephrine (PE), Potassium Chloride (KCl).
-
Reference Vasodilator: Hydralazine, Sodium Nitroprusside (SNP), or Acetylcholine (ACh).[1][9]
-
Mechanism of Action Inhibitors (optional):
-
Dissection Instruments: Scissors, forceps.
-
Organ Bath System: Jacketed glass organ baths (10-20 mL), isometric force transducers, data acquisition system (e.g., PowerLab), and a circulating water bath (37°C).[6]
Experimental Workflow Diagram
Caption: Experimental workflow for assessing vasorelaxant activity.
Detailed Methodology
1. Preparation of Isolated Aortic Rings
-
Euthanize the rat using a method approved by the institutional animal care and use committee.
-
Carefully dissect the thoracic aorta and place it in a petri dish containing cold KHS.[6]
-
Remove excess connective and adipose tissues from the aorta.
-
Cut the aorta into rings approximately 3-5 mm in length.[6]
-
For experiments investigating endothelium-independent effects, the endothelium can be removed by gently rubbing the intimal surface of the ring with a wooden stick or forceps. The successful removal of the endothelium should be confirmed pharmacologically by the absence of relaxation in response to acetylcholine (1 µM) in a pre-contracted ring.[6]
2. Isometric Tension Recording
-
Mount each aortic ring in a 10 mL organ bath filled with KHS, maintained at 37°C, and continuously aerated with carbogen gas. The rings should be suspended between two L-shaped stainless steel hooks.[6]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension of approximately 1.5-2.0 g to the aortic rings and allow them to equilibrate for at least 60-90 minutes. During equilibration, wash the tissues with fresh KHS every 15-20 minutes.[6]
-
After equilibration, assess the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).[6]
3. Generation of Concentration-Response Curves
-
After washing out the KCl and allowing the rings to return to the baseline tension, induce a submaximal, stable contraction using a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).[6][7]
-
Once a stable plateau of contraction is achieved, add the pyridazinone test compound in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration. The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.[6]
-
A concentration-response curve is then plotted, and the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal relaxation) values are calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).[11][12][13]
4. Investigation of the Mechanism of Action (Optional)
To investigate the potential signaling pathways involved in the vasorelaxant effect of the pyridazinone compounds, aortic rings can be pre-incubated with specific inhibitors for 20-30 minutes before the addition of the pre-contraction agent.
-
To assess the role of endothelium-derived NO: Compare the relaxation in endothelium-intact versus endothelium-denuded rings, or pre-incubate endothelium-intact rings with L-NAME (a non-specific NOS inhibitor).[7]
-
To investigate the involvement of the sGC-cGMP pathway: Pre-incubate endothelium-intact rings with ODQ (an sGC inhibitor).[7]
-
To evaluate the contribution of calcium channels: Use KCl to pre-contract the rings (which induces contraction via depolarization and opening of voltage-dependent calcium channels) and compare the relaxation to that observed with a receptor-agonist like phenylephrine.[10]
Signaling Pathways in Vasodilation
The vasorelaxant effects of pyridazinone compounds may be mediated by various signaling pathways within the vascular smooth muscle cells (VSMCs) and endothelial cells. A common pathway involves the stimulation of nitric oxide (NO) production in the endothelium, which then diffuses to the VSMCs and activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular Ca²⁺ concentration and ultimately, smooth muscle relaxation.
Endothelium-Dependent Vasodilation Pathway
References
- 1. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. reprocell.com [reprocell.com]
- 10. Vasorelaxant effect of osthole on isolated thoracic aortic rings in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Spectroscopic Analysis of Novel Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of novel pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial techniques for the structural elucidation and characterization of these compounds.
Introduction to Spectroscopic Characterization of Pyridazinones
The structural confirmation of newly synthesized pyridazinone derivatives is a critical step in the drug discovery and development process. A combination of spectroscopic techniques is employed to unequivocally determine the molecular structure.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR gives insights into the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.[4][5][6]
-
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.[4][5][6] For pyridazinones, key vibrational bands include those for the carbonyl group (C=O), the N-H group (if present), and the C=N bond of the pyridazinone ring.[4]
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[4][5][6][7] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
The logical workflow for the characterization of a novel pyridazinone derivative typically follows a set sequence of these analytical techniques.
Caption: Logical workflow for the spectroscopic analysis of novel compounds.
Data Presentation: Characteristic Spectroscopic Data
The following tables summarize typical spectroscopic data for pyridazinone derivatives based on published literature. These values can serve as a reference for researchers working on similar molecular scaffolds.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton Type | Chemical Shift (ppm) | Notes |
| Pyridazinone ring CH | 6.9 - 8.0 | Position is highly dependent on substituents.[4] |
| CONH | 10.8 | Can be a broad singlet; exchangeable with D₂O.[4] |
| Aromatic CH (substituents) | 7.1 - 8.3 | Multiplets are common.[4][8] |
| CH₂ adjacent to ring | 2.9 - 4.3 | [4] |
| OCH₃ | ~3.8 | |
| CH₃ | ~2.5 | [8] |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon Type | Chemical Shift (ppm) | Notes |
| C=O (Pyridazinone) | 158 - 169 | [4] |
| C=C/C=N (Pyridazinone ring) | 125 - 162 | [4] |
| Aromatic C (substituents) | 120 - 150 | [4][8] |
| CH₂ | 30 - 60 | [4] |
| CH₃ | ~20 | [4] |
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) in KBr or ATR
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3200 - 3400 | Medium to strong, can be broad.[4][9] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak.[4] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium.[4] |
| C=O Stretch (Amide) | 1640 - 1760 | Strong, sharp.[4] |
| C=N Stretch | 1580 - 1650 | Medium to strong.[4] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to weak. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of novel pyridazinone derivatives. Instrument-specific parameters should be optimized by the user.
Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR spectroscopy.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyridazinone derivative and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[4] DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer (e.g., Bruker Avance 400 or 500 MHz).[9]
-
Setup and Tuning: Lock onto the deuterium signal of the solvent. Tune and match the probe for both the ¹H and ¹³C frequencies. Perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (usually 16 or 32 scans).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H spectra, integrate the signals and reference the spectrum to a known standard (e.g., TMS at 0.00 ppm or the residual solvent peak).[10]
-
Further Analysis (Optional): If the structure is complex, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[11]
Protocol for IR Spectroscopy
This protocol describes the procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer (e.g., PerkinElmer FTIR) is powered on and the ATR crystal (e.g., diamond) is clean.[9]
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid, purified pyridazinone derivative directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal to ensure good contact.
-
Acquire Spectrum: Collect the IR spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ to obtain a high-quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for relevant functional groups (see Table 3).
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.
Protocol for Mass Spectrometry
This protocol outlines the general steps for obtaining a high-resolution mass spectrum using Electrospray Ionization (ESI).[4]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyridazinone derivative (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[12] A small amount of formic acid may be added to promote ionization in positive ion mode.[12]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[4][7]
-
Method Setup: Set up the instrument parameters, including the ionization mode (positive or negative), mass range, and spray voltage.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition: Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated from the sample.
-
Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Compare the experimentally determined accurate mass with the theoretically calculated mass for the proposed molecular formula to confirm the elemental composition.[4]
By following these protocols and utilizing the provided reference data, researchers can effectively and accurately characterize novel pyridazinone derivatives, a crucial step in advancing their potential as therapeutic agents.
References
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijres.org [ijres.org]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for Designing 4-Methylpyridazin-3(2H)-one Analogs for Specific Biological Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of 4-Methylpyridazin-3(2H)-one analogs targeting key biological molecules implicated in various diseases. This document outlines the rationale for selecting specific targets, provides detailed experimental protocols for hit validation and optimization, and presents a structured overview of the current landscape of pyridazinone-based inhibitors.
Introduction
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] this compound serves as a versatile starting point for the development of potent and selective inhibitors for various biological targets. This document focuses on three such targets of high therapeutic relevance: Cyclooxygenase-2 (COX-2), c-Met kinase, and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).
Target Rationale
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins.[4] Selective COX-2 inhibitors are sought after for their potential to treat inflammation and pain with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][5] The pyridazinone core has been successfully incorporated into selective COX-2 inhibitors.[4][5][6]
-
c-Met Kinase: A receptor tyrosine kinase that, upon activation by its ligand hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, migration, and invasion.[6][7][8][9] Aberrant c-Met signaling is a hallmark of many cancers, making it a prime target for anticancer drug development.[7][8] Several pyridazinone-based compounds have shown potent c-Met inhibitory activity.[3][10]
-
DYRK1A Kinase: A dual-specificity kinase involved in a variety of cellular processes, including cell proliferation and brain development.[11] Overexpression of DYRK1A is implicated in Down syndrome and has emerging roles in cancer and neurodegenerative diseases.[12][13] The development of selective DYRK1A inhibitors is an active area of research.
Designing this compound Analogs: A Workflow
The development of novel this compound analogs follows a structured workflow from initial design to in vivo evaluation. This process involves computational modeling, chemical synthesis, and a cascade of biological assays to identify and characterize promising lead compounds.
Signaling Pathways of Interest
Understanding the signaling context of the target is crucial for designing effective inhibitors and interpreting experimental results.
COX-2 Signaling Pathway in Inflammation
Inflammatory stimuli trigger the expression of COX-2, which then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is further metabolized to various prostaglandins, such as PGE2, which are key mediators of inflammation and pain.
c-Met Signaling Pathway in Cancer
Binding of HGF to the c-Met receptor leads to its dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. This activates multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.
DYRK1A and its Role in Cellular Signaling
DYRK1A is a constitutively active kinase that phosphorylates a variety of substrates, influencing pathways such as the NFAT and MAPK/ERK signaling cascades.[13][14] Its dysregulation can have profound effects on cell fate and function.
Data Presentation: Inhibitory Activities of Pyridazinone Analogs
The following tables summarize the in vitro inhibitory activities of selected pyridazinone derivatives against COX-2, c-Met, and DYRK1A. These data are compiled from various literature sources and should be used for comparative purposes.
Table 1: COX-2 Inhibitory Activity of Pyridazinone Analogs
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 73.53 | 866.2 | 11.87 | [4] |
| Compound 23g | 43.84 | 504.6 | 11.51 | [4] |
| Compound 62a | 17.45 | - | - | [4] |
| Compound 63a | 16.76 | - | - | [4] |
| Compound 9a | 15.50 | 330 | 21.29 | [15] |
| Compound 16b | 16.90 | 315 | 18.63 | [15] |
| Compound 6b | 180 | 1140 | 6.33 | [1] |
Table 2: c-Met Kinase Inhibitory Activity of Pyridazinone Analogs
| Compound | c-Met IC50 (nM) | Reference |
| Cabozantinib | 5.4 | [16] |
| Compound 4 | 4.9 | [16] |
| Compound 22e | 3.9 | [9] |
| Compound 19 | - | [9] |
| MSC2156119 (22) | - | [8] |
Table 3: DYRK1A Kinase Inhibitory Activity of Pyridazinone and Related Analogs
| Compound | DYRK1A IC50 (µM) | Reference |
| Harmine | 0.033 | [2] |
| Compound 5 | 1.51 | [17] |
| Compound 23 | 0.15 | [18] |
| Compound 73 | - | [18] |
Experimental Protocols
Detailed protocols for the synthesis of a generic 4-methyl-6-aryl-pyridazin-3(2H)-one and key biological assays are provided below.
Synthesis of 4-Methyl-6-aryl-pyridazin-3(2H)-one
This protocol describes a general method for the synthesis of 4-methyl-6-aryl-pyridazin-3(2H)-one derivatives, which can be adapted for the synthesis of a variety of analogs.[12][19][20]
Materials:
-
Substituted benzoylpropionic acid
-
Hydrazine hydrate
-
Acetic acid
-
Ethanol
Procedure:
-
A mixture of the appropriate substituted benzoylpropionic acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
-
To introduce the methyl group at the 4-position, further specific reactions such as methylation using a suitable methylating agent would be required. A possible route involves the reaction with methyl iodide in the presence of a base.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., c-Met, DYRK1A)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound analogs)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound solution, kinase, and kinase assay buffer.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound solution and incubate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Add the colorimetric substrate (TMPD).
-
Measure the absorbance at 590-620 nm over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][15][21][22]
Materials:
-
Human cancer cell line (e.g., a c-Met or DYRK1A dependent line)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. DYRK1A kinase inhibitors with emphasis on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of potent small molecule inhibitors of DYRK1A by structure-based virtual screening and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
strategies to improve low yields in 4-Methylpyridazin-3(2H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Methylpyridazin-3(2H)-one, particularly in addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes and how can I improve the outcome?
A1: Low yields in the synthesis of this compound, which is commonly prepared via the cyclocondensation of a γ-keto acid like levulinic acid with methylhydrazine, can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
identifying and minimizing side reactions in pyridazinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side reactions during pyridazinone synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a common challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting and optimization is recommended:
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.
-
Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.
-
Solvent Choice: The choice of solvent can significantly affect the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.
-
Water Removal: The cyclization step produces water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby improving the yield.
Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a frequent issue. Understanding these side reactions is key to minimizing their formation. Common side products include:
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products. The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts.
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.
Q3: I am attempting to synthesize a substituted pyridazinone using an alkylhydrazine and I am getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Controlling the position of N-alkylation in pyridazinones can be challenging due to the presence of two nitrogen atoms. The regioselectivity of alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the alkylation to the less ster
how to control regioselectivity of N-alkylation in pyridazinones
Welcome to the Technical Support Center for Pyridazinone Chemistry. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the regioselective N-alkylation of pyridazinones, a common challenge for researchers in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the N-alkylation of pyridazinones?
A1: Pyridazinones are heterocyclic compounds that possess two adjacent nitrogen atoms in their six-membered ring. N-alkylation involves the addition of an alkyl group to one of these nitrogen atoms.[1] Due to the presence of two distinct nitrogen atoms (N-1 and N-2), the alkyl group can attach to either position. Regioselectivity refers to the preferential alkylation at one nitrogen atom over the other, leading to a majority of either the N-1 or N-2 alkylated product. Controlling this selectivity is crucial for synthesizing the desired isomer for downstream applications.
Q2: What makes controlling the N-1 versus N-2 regioselectivity challenging?
A2: The challenge arises because the pyridazinone anion, formed after deprotonation by a base, is an ambident nucleophile with electron density distributed across the N-1, N-2, and oxygen atoms. The relative nucleophilicity of the two nitrogen atoms is influenced by a delicate balance of electronic and steric factors within the substrate, as well as the specific reaction conditions employed.[2][3] This often leads to the formation of a mixture of N-1 and N-2 isomers, which can be difficult to separate.[3]
Q3: What are the primary factors that influence N-alkylation regioselectivity?
A3: The outcome of the N-alkylation reaction is governed by several interconnected factors:
-
Steric Effects: Bulky substituents on the pyridazinone ring or the use of a sterically demanding alkylating agent can hinder approach to one nitrogen atom, thereby favoring alkylation at the less sterically crowded site.[2][4]
-
Electronic Effects: The electronic nature of substituents on the pyridazinone ring can alter the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of a nearby nitrogen, while electron-donating groups can enhance it.[2][5]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): The choice of base, solvent, and temperature determines whether the reaction is under kinetic or thermodynamic control.[6][7]
-
Kinetic control (typically low temperatures, strong bases, aprotic solvents) favors the fastest-forming product, which often results from the alkylation of the most nucleophilic nitrogen.[8][9]
-
Thermodynamic control (typically higher temperatures, weaker bases, protic solvents) allows for equilibrium to be established, favoring the most stable isomer as the major product.[6][8]
-
-
Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent (e.g., alkyl halides vs. alkyl sulfonates) can influence the transition state and, consequently, the regioselectivity.[3]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of N-1 and N-2 isomers. How can I improve selectivity for the desired isomer?
Solution:
This is the most common issue. To favor one isomer, you must adjust conditions to favor either kinetic or thermodynamic control.
-
To Favor the Kinetic Product (Often N-1):
-
Lower the Temperature: Run the reaction at 0 °C or even -78 °C. This reduces the system's energy, preventing the reaction from overcoming the higher activation energy barrier to the thermodynamic product.[6]
-
Use a Strong, Non-Nucleophilic Base: Strong bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) rapidly and irreversibly deprotonate the pyridazinone.[10][11] This locks the anion in place for alkylation before equilibration can occur.
-
Choose a Polar Aprotic Solvent: Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are effective.[10][11] They solvate the cation of the base without interfering with the nucleophilicity of the pyridazinone anion.
-
-
To Favor the Thermodynamic Product (Often N-2):
-
Increase the Temperature: Refluxing the reaction mixture for an extended period can allow the initially formed kinetic product to revert and equilibrate to the more stable thermodynamic product.[6]
-
Use a Weaker Base: Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) establish an equilibrium between the pyridazinone and its anion, facilitating the formation of the most stable product.[10][12]
-
Use a Protic Solvent: Solvents like ethanol can participate in hydrogen bonding and facilitate the proton exchange needed to reach thermodynamic equilibrium.[10]
-
Problem 2: I am consistently getting the undesired N-2 isomer, but I need the N-1 isomer.
Solution:
This suggests that the N-2 isomer is either the thermodynamic product and your conditions allow for equilibration, or it is the kinetically favored product due to specific electronic or steric factors.
-
Force Kinetic Control: Implement the strategies from Problem 1 for favoring the kinetic product (e.g., NaH in THF at 0 °C).
-
Increase Steric Hindrance: If the N-2 position is sterically unhindered, consider using a bulkier alkylating agent. The increased steric demand may favor reaction at the more accessible N-1 position. For example, switching from methyl iodide to a bulky silyl-masked methylating reagent can dramatically improve N-1 selectivity in similar heterocyclic systems.[13]
-
Modify the Substrate: If possible, temporarily install a bulky protecting group near the N-2 position to physically block it during the alkylation step.
Problem 3: My reaction is producing a significant amount of O-alkylation product.
Solution:
O-alkylation competes with N-alkylation, especially under certain conditions. To favor N-alkylation:
-
Change the Counter-ion: The choice of base is critical. Using sodium salts (e.g., from NaH) in aprotic solvents like DMF typically favors N-alkylation. In contrast, using silver salts (e.g., Ag₂CO₃) can favor O-alkylation.[14][15]
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) generally favor N-alkylation, whereas non-polar solvents may increase the proportion of O-alkylation.[11]
-
Use Hard-Soft Acid-Base (HSAB) Theory: The nitrogen atoms are generally "softer" nucleophiles than the oxygen atom. Softer electrophiles (like alkyl iodides) will preferentially react at the nitrogen. Harder electrophiles (like alkyl sulfates or reactions under Mitsunobu conditions) may show less selectivity and could increase O-alkylation.[3]
Data Summary
The regioselectivity of N-alkylation is highly substrate-dependent. The following table provides an illustrative summary of how reaction conditions can influence the N-1/N-2 product ratio for a generic pyridazinone, based on principles observed in pyridazinone and analogous heterocyclic systems like indazoles.[10][11]
| Base | Solvent | Temperature | Alkylating Agent | Probable Control | Expected Major Isomer |
| NaH | THF | 0 °C | Benzyl Bromide | Kinetic | N-1 |
| K₂CO₃ | DMF | 80 °C | Benzyl Bromide | Thermodynamic | N-2 |
| Cs₂CO₃ | Acetonitrile | Reflux | Ethyl Iodide | Thermodynamic | N-2 |
| NaOH | Ethanol/Water | Reflux | Methyl Iodide | Thermodynamic | N-2 |
| LDA | THF | -78 °C | Isopropyl Iodide | Kinetic | N-1 (if sterically accessible) |
Visualizations
Logical Diagram: Factors Controlling Regioselectivity
Experimental Workflow Diagram
Experimental Protocols
Protocol 1: General Method for N-Alkylation (Illustrative of Thermodynamic Control)
This protocol uses a weak base and elevated temperature, which often favors the thermodynamically more stable isomer.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting pyridazinone (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, 5-10 mL per mmol of pyridazinone).
-
Addition of Reagent: Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to separate the N-1 and N-2 isomers.
-
Analysis: Characterize the isolated isomers using ¹H NMR, ¹³C NMR, and MS to confirm their structures and determine the product ratio.
Protocol 2: Regioselective Method for N-1 Alkylation (Illustrative of Kinetic Control)
This protocol uses a strong base and low temperature to favor the formation of the kinetic product.
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF, 10-20 mL per mmol of NaH).
-
Deprotonation: Cool the suspension to 0 °C using an ice-water bath. In a separate flask, dissolve the starting pyridazinone (1.0 eq) in a minimum amount of anhydrous THF. Add the pyridazinone solution dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C. Maintain this temperature and monitor the reaction by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete (typically 1-3 hours), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).
-
Purification and Analysis: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography and characterize the major isomer to confirm its identity as the N-1 alkylated product.
References
- 1. N-alkylation: Significance and symbolism [wisdomlib.org]
- 2. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Electronic effects in the N-nitrosation of N-benzylpivalamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciforum.net [sciforum.net]
Technical Support Center: Optimization of Pyridazinone Cyclization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridazinone cyclization. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of pyridazinone derivatives, presented in a question-and-answer format.
Q1: I am observing a low yield of my desired pyridazinone product. What are the potential causes and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshoot and optimize your reaction is recommended.[1]
-
Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.[1]
-
Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]
-
pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but highly acidic conditions might lead to side reactions.[1]
-
Water Removal: The cyclization step involves the formation of water. In some instances, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thereby improving the yield.[1]
References
Technical Support Center: Preventing Product Degradation During Pyridazinone Reaction Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of pyridazinone derivatives, with a focus on preventing product degradation and maximizing yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid, accessible answers to specific problems you may encounter during your experimental work.
FAQ 1: General Workup & Purification
Question: I've completed my pyridazinone synthesis. What is a reliable general workup and purification strategy to start with?
Answer: A standard and effective workflow begins with an initial wash to remove soluble impurities, followed by either recrystallization for solid products or column chromatography for more complex mixtures or oils. The purity of the final product should always be confirmed by analytical techniques like TLC, LC-MS, and NMR spectroscopy.
Here is a general workflow to guide your process:
Caption: General workflow for pyridazinone reaction workup and purification.
FAQ 2: Acid/Base Sensitivity & Degradation
Question: My pyridazinone derivative seems to be degrading during aqueous workup, especially when using acidic or basic washes. What is happening and how can I prevent it?
Answer: The pyridazinone ring contains an amide-like functionality which can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening and the formation of a γ-ketoacid hydrazide or related impurities. The stability is highly dependent on the specific substituents on the pyridazinone ring.
Troubleshooting Strategies:
-
Use Mild Conditions: Opt for milder aqueous wash solutions. Instead of strong acids (e.g., 1M HCl), use a dilute solution of a weak acid like 5% citric acid or saturated ammonium chloride (NH₄Cl). For basic washes, use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Minimize Contact Time: Perform aqueous extractions quickly and avoid letting the organic layer remain in contact with the aqueous phase for extended periods.
-
Temperature Control: Conduct washes at lower temperatures (e.g., using an ice bath) to slow down potential degradation reactions.
-
pH Adjustment for Solubility: For pyridazinones containing a basic functional group (like a piperazine), adjusting the pH to be slightly acidic (e.g., pH < 6) can protonate the basic site, increasing its aqueous solubility and helping to remove it from the organic layer if it is an impurity. However, be mindful of the potential for hydrolysis of the main product.[1]
References
troubleshooting challenges in the synthesis of substituted pyridazinones
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted pyridazinones. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low yield for my desired substituted pyridazinone. What are the potential reasons and how can I improve it?
A1: Low yields are a frequent challenge in pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[1]
-
Purity of Starting Materials: Ensure the high purity of your γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives. Impurities can participate in unwanted side reactions, hindering the desired cyclization. Using freshly purified reagents is advisable.[1]
-
Reaction Temperature: The temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can lead to the decomposition of reactants or the desired product.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal temperature and reaction duration.[1]
-
Solvent Selection: The choice of solvent significantly influences the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly employed and often facilitate the reaction.[1]
-
pH of the Reaction Medium: The pH can be a critical factor, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic environment can catalyze the dehydration step, but highly acidic conditions may promote side reactions.[1]
-
Water Removal: The cyclization reaction produces water. In certain instances, the removal of this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby enhancing the yield.[1]
Below is a troubleshooting workflow to address low yields:
Q2: My TLC analysis shows multiple spots, suggesting the formation of side products. What are the common side reactions in pyridazinone synthesis?
A2: The formation of side products is a common obstacle. Understanding these side reactions is key to minimizing their occurrence.
-
Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization step is slow or incomplete, the hydrazone may be isolated as a significant byproduct.[1]
-
Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two distinct regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or by using specific catalysts.[1]
-
Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), if the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or even on the pyridazinone ring itself, leading to undesired byproducts.[1]
-
Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic or oxidative conditions can lead to the formation of the fully aromatic pyridazinone as a byproduct.[1]
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
The following diagram illustrates the potential pathways leading to common side products:
Q3: I am struggling with the purification of my substituted pyridazinone. What are some effective purification techniques?
A3: Purification can be challenging due to the nature of the compound and potential impurities.
-
Recrystallization: This is often a good first step for purifying solid products. The choice of solvent is crucial. Protic solvents like ethanol are commonly used.[2] Sometimes a mixture of solvents is required to achieve good separation.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A range of solvent systems (e.g., ethyl acetate/hexane) can be employed to elute the desired product.[3]
-
Acid-Base Extraction: If your pyridazinone has basic or acidic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be effective in removing neutral impurities. The product can then be recovered by neutralizing the aqueous layer and extracting with an organic solvent.[2]
Data Presentation
The following table summarizes reported yields for the synthesis of a pyridazinone derivative under different reaction conditions. This data can serve as a reference for optimizing your own synthetic protocols.
| Entry | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1 | β-Benzoylpropionic acid, Hydrazine hydrate | Ethanol | Reflux, 4-6 hours | 70 | [2] |
| 2 | Phenyl-fulvene, Hydrazine hydrate | Methanol | Room Temperature, 24 hours | Not specified | [1] |
| 3 | 4-Anthracen-9-yl-4-oxo-but-2-enoic acid, Indole | Dry Benzene | Not specified | Not specified | [4] |
| 4 | Ethyl 2-(3-trifluoromethylphenyl)-4-oxopentanoate, 4-methylphenylhydrazine | Glacial Acetic Acid | Room Temperature, 2 hours | Not specified | [5] |
| 5 | α-benzylidene-γ-tolylbutenolide, Hydrazine | Toluene | Reflux, 24 hours | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-2,3,4,5-tetrahydro Pyridazin-3-one [2]
-
Materials: Benzoyl propionic acid, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve benzoyl propionic acid (0.1 M) in ethanol (25 ml) in a round-bottom flask.
-
Add hydrazine hydrate (1 ml) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
Concentrate the reaction mixture and pour it into ice-cold water.
-
The resulting precipitate, 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one, is collected and crystallized from ethanol.
-
The workflow for this synthesis is as follows:
Protocol 2: Synthesis of a Phenyl-Substituted 5,6-Fused Ring Pyridazine [1]
-
Materials: Phenyl-fulvene (1,2-dibenzoylcyclopentadiene), Hydrazine hydrate, Methanol, Dichloromethane, Magnesium sulfate.
-
Procedure:
-
Combine phenyl-fulvene (1 eq.) with methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate.
-
Stir the solution at room temperature for 24 hours.
-
Add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3x).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]
- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Benzyl-6-p-tolylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isomeric Pyridazinone Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of isomeric pyridazinone mixtures.
Troubleshooting Guides
Issue 1: Poor or No Separation of Regioisomers using Column Chromatography
Q: My pyridazinone regioisomers are co-eluting or showing very poor separation on a silica gel column. What steps can I take to improve resolution?
A: This is a common challenge due to the similar polarities of regioisomers. Here are several strategies to try:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic system (a single solvent mixture), switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with very similar retention factors (Rf).
-
Solvent System Modification: Systematically vary the solvent ratios. Small changes in the ratio of polar to non-polar solvents (e.g., ethyl acetate/hexane, dichloromethane/methanol) can significantly impact separation. Consider adding a small percentage of a third solvent with a different polarity, like acetone or diethyl ether, to alter the selectivity.
-
Acidic/Basic Additives: The addition of a small amount of acetic acid or triethylamine to the mobile phase can improve peak shape and resolution for acidic or basic compounds, respectively.
-
-
Change the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic, neutral, or acidic) can offer different selectivity. Alternatively, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide a different elution order and better separation.
-
-
Sample Loading:
-
Ensure you are not overloading the column. Overloading leads to broad peaks and poor separation. As a general rule, the sample load should be 1-5% of the mass of the stationary phase for flash chromatography.
-
Load the sample in a minimum amount of solvent, preferably the mobile phase, to ensure a narrow starting band.
-
Issue 2: Enantiomers of Chiral Pyridazinones Are Not Separating on HPLC
Q: I am unable to resolve the enantiomers of my chiral pyridazinone derivative using High-Performance Liquid Chromatography (HPLC). What should I do?
A: The separation of enantiomers requires a chiral environment. Here’s how to troubleshoot this issue:
-
Select the Right Chiral Stationary Phase (CSP):
-
The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OJ, Chiralcel® OF, Chiralpak® AD), are often effective for separating a wide range of chiral compounds, including pyridazinone derivatives.[1][2] If one type of polysaccharide-based column doesn't work, try another with a different coating or derivatization.
-
-
Optimize the Mobile Phase:
-
Normal Phase vs. Reversed Phase: Chiral separations can be highly dependent on the mobile phase mode. If you are using a normal phase (e.g., hexane/isopropanol), try a reversed-phase (e.g., acetonitrile/water) or a polar organic mode (e.g., methanol/ethanol).
-
Alcohol Modifier: In normal phase chromatography, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) can dramatically affect enantioselectivity.[2] Experiment with different alcohols and vary their percentage in the mobile phase.
-
Additives: For acidic or basic analytes, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive can improve peak shape and resolution.
-
-
Temperature:
-
Temperature can influence chiral recognition.[2] Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.
-
Issue 3: Low Recovery of Purified Isomers After Crystallization
Q: I am losing a significant amount of my desired pyridazinone isomer during recrystallization. How can I improve the yield?
A: Low recovery in recrystallization is often due to the selection of a suboptimal solvent or procedural issues.
-
Solvent Selection:
-
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Perform small-scale solvent screening with a variety of solvents of different polarities to find the optimal one.
-
If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Procedure Optimization:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] Using too much solvent will result in the desired compound remaining in the solution upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a purification strategy for a new mixture of pyridazinone isomers?
A1: The first step is to analyze the crude reaction mixture using analytical techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you an idea of the number of components in the mixture, their relative polarities, and their mass-to-charge ratios, which helps in identifying the isomers. Based on this information, you can choose a preliminary purification technique. For regioisomers with different polarities, column chromatography is a good starting point. For enantiomers, chiral HPLC is necessary.
Q2: Can I use recrystallization to separate regioisomers of pyridazinones?
A2: Yes, fractional crystallization can sometimes be effective for separating regioisomers if they have significantly different solubilities in a particular solvent. This often requires careful optimization of the solvent system and cooling conditions. It is generally more successful when one isomer is present in a much higher concentration than the others.
Q3: How do I confirm the purity and identity of my separated isomers?
A3: The purity of the separated isomers should be confirmed by analytical techniques such as HPLC and NMR spectroscopy. The identity of each isomer can be confirmed by a combination of spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry. For chiral compounds, the absolute configuration can be determined by methods like X-ray crystallography.[4]
Experimental Protocols
Protocol 1: Column Chromatography for Regioisomer Separation
This protocol provides a general procedure for the separation of pyridazinone regioisomers using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude pyridazinone mixture in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.[3]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.[3] If using a gradient, gradually increase the polarity of the mobile phase according to a predetermined gradient profile.
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.[3] Spot each fraction on a TLC plate, develop the plate in the appropriate eluent, and visualize the spots (e.g., under a UV lamp).
-
Pooling and Evaporation: Combine the fractions containing the pure desired isomer. Remove the solvent using a rotary evaporator to obtain the purified compound.[3]
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[3]
Protocol 2: Chiral HPLC for Enantiomer Separation
This protocol outlines a general method for the separation of pyridazinone enantiomers using chiral HPLC.
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns like Chiralcel OJ are often effective for pyridazinone derivatives.[1]
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a mixture of hexane and an alcohol modifier like ethanol or 2-propanol.[1] Degas the mobile phase before use.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic pyridazinone mixture in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Separation: Inject the sample onto the column and run the separation under the optimized conditions (flow rate, temperature).
-
Data Analysis: Identify the peaks corresponding to the two enantiomers and determine the resolution factor (Rs). A resolution of >1.5 is generally considered a baseline separation.
Data Presentation
Table 1: Example HPLC Conditions for Chiral Separation of Pyridazinone Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel OJ[1] | Chiralcel OF[1] |
| Mobile Phase | Hexane/Ethanol/2-Propanol | Hexane/Ethanol |
| Detection | UV (Wavelength specific to compound) | UV (Wavelength specific to compound) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Ambient |
Note: Specific solvent ratios and detection wavelengths need to be optimized for each specific mixture of isomers.
Visualizations
Caption: A decision workflow for selecting a purification strategy.
Caption: Experimental workflow for column chromatography.
References
- 1. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing common issues in pyridazine synthesis from β-ketoesters
## Technical Support Center: Pyridazine Synthesis from β-Ketoesters
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyridazines from β-ketoesters. Below, you will find troubleshooting guides in a question-and-answer format, addressing common issues from low yields to purification difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield or no product at all. What are the common causes and solutions?
A1: Low or no yield in pyridazine synthesis is a frequent issue. The potential causes can be systematically addressed.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.[1]
-
-
Poor Quality Starting Materials: Impurities in the β-ketoester or hydrazine can significantly hinder the reaction.
-
Solution: Ensure the purity of your starting materials. Purification of the β-ketoester before use is recommended.[1]
-
-
Side Reactions: Hydrazine can react with the ester group of the β-ketoester to form undesired hydrazides.[1]
-
Product Degradation: The synthesized pyridazine may be unstable under the reaction or workup conditions.
-
Solution: Employ milder workup and purification techniques. If your product is sensitive to strong acids or bases, avoid them during extraction and purification.[1]
-
Q2: My reaction is producing multiple products or isomers. How can I improve the regioselectivity?
A2: The formation of multiple products often stems from a lack of regioselectivity, especially when using unsymmetrical β-ketoesters.[1]
-
Understanding the Reaction: The reaction proceeds through a hydrazone intermediate.[2] The initial condensation of hydrazine can occur at either of the carbonyl groups of the β-ketoester, leading to different isomers.
-
Controlling Regioselectivity:
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the regioselectivity. It is advisable to screen different solvents (e.g., ethanol, acetic acid, toluene) and temperatures to find the optimal conditions for your specific substrates.
-
Catalysis: The use of acid or base catalysts can also direct the reaction towards a specific isomer.
-
Q3: I am having difficulty purifying my pyridazine product. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of unreacted starting materials, side products, and isomers.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity. Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For non-crystalline products or for separating close-boiling isomers, column chromatography on silica gel or alumina is a standard technique. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the components.
-
Extraction: A thorough aqueous workup can help remove water-soluble impurities and unreacted hydrazine. Adjusting the pH of the aqueous layer can facilitate the separation of acidic or basic impurities.
Q4: How can I confirm the structure of my synthesized pyridazine?
A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the protons on the pyridazine ring are characteristic.[3][4][5]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the pyridazine ring are key indicators.[3][4][5]
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for characteristic absorption bands for the C=O (carbonyl) and N-H (if applicable) groups.[3][6]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.[3][4][7]
Experimental Protocols
A general procedure for the synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto esters is the condensation with hydrazine hydrate.[8]
General Protocol for the Synthesis of 6-substituted 4,5-dihydropyridazin-3(2H)-ones:
-
Dissolve the γ-keto acid or ester in a suitable solvent such as ethanol or methanol.[8]
-
Add hydrazine hydrate (or a substituted hydrazine derivative) to the solution.[8]
-
Reflux the reaction mixture for a period ranging from 1 to 18 hours, monitoring the reaction progress by TLC.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Note: This is a generalized protocol. The optimal solvent, temperature, and reaction time will depend on the specific substrates being used.
Data Presentation
The following table summarizes typical yields for pyridazinone synthesis under various conditions, illustrating the impact of different starting materials and catalysts.
| Starting γ-Keto Acid/Ester | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| Ethyl levulinate | Hydrazine hydrate | - | - | - | [8] |
| γ-Keto acids with α-nitrogen substituent | Hydrazine hydrate | Ethanol | Reflux, 2h | 50-75 | [8] |
| 4-Oxobut-2-enoic acids | Nitrogen nucleophiles | - | Aza-Michael | 75-90 | [8] |
Visualizations
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. mdpi.com [mdpi.com]
- 8. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Consistent Production of 4-Methylpyridazin-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the consistent synthesis of 4-Methylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: The most common and effective method is a two-step synthesis. The first step involves the cyclocondensation of a suitable four-carbon precursor containing a methyl group at the second position with hydrazine to form 4-methyl-4,5-dihydropyridazin-3(2H)-one. This intermediate is then dehydrogenated in the second step to yield the final product, this compound.
Q2: What are the recommended starting materials for this synthesis?
A2: The key starting material for introducing the methyl group at the 4-position is typically methylsuccinic acid or its anhydride. This is reacted with a hydrazine derivative, most commonly hydrazine hydrate.
Q3: What are the critical parameters to control for a consistent yield?
A3: For a consistent and high yield, it is crucial to control the following parameters:
-
Purity of reactants: Use of pure starting materials is essential to prevent side reactions.
-
Reaction temperature: The temperature for both the cyclocondensation and dehydrogenation steps needs to be carefully controlled to avoid byproduct formation and decomposition.
-
Reaction time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is important to determine the optimal reaction time.
-
pH of the reaction medium: The pH can influence the rate of cyclocondensation and the stability of the product.
Q4: What are the potential biological applications of this compound?
A4: this compound is a building block for more complex pharmaceutical compounds.[1] Derivatives of pyridazinone are known to have a wide range of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[2][3] Specifically, some pyridazinone derivatives act as phosphodiesterase 4 (PDE4) inhibitors, which are relevant for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[4]
Experimental Protocols
Step 1: Synthesis of 4-methyl-4,5-dihydropyridazin-3(2H)-one
This protocol is based on the general synthesis of 4-substituted pyridazinones.
Materials:
-
Methylsuccinic anhydride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methylsuccinic anhydride in ethanol.
-
Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product, 4-methyl-4,5-dihydropyridazin-3(2H)-one, under vacuum.
Step 2: Synthesis of this compound
This protocol describes the dehydrogenation of the dihydropyridazinone intermediate.
Materials:
-
4-methyl-4,5-dihydropyridazin-3(2H)-one
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve 4-methyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the pyridazinone solution while maintaining the temperature at approximately 50 °C.[1]
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2 hours.[1]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it.
-
The product can be isolated by extraction and purified by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Cyclocondensation | Step 2: Dehydrogenation |
| Starting Materials | Methylsuccinic anhydride, Hydrazine hydrate | 4-methyl-4,5-dihydropyridazin-3(2H)-one, Bromine |
| Solvent | Ethanol | Glacial Acetic Acid |
| Temperature | Reflux (approx. 78 °C) | 50 °C (during Br2 addition), then 80 °C |
| Reaction Time | 4 - 6 hours | 2 hours |
| Key Considerations | Control of hydrazine addition to manage exothermic reaction. | Slow, controlled addition of bromine is critical. |
Troubleshooting Guide
Table 2: Common Issues and Solutions in this compound Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | - Impure starting materials.- Incomplete reaction.- Suboptimal reaction temperature. | - Use freshly purified reactants.- Increase reflux time and monitor by TLC.- Ensure the reaction is maintained at a steady reflux. |
| Formation of Side Products in Step 1 | - Reaction of hydrazine with the carbonyl group to form a hydrazone without subsequent cyclization. | - Ensure adequate heating and reaction time to promote cyclization.[4] |
| Low Yield in Step 2 | - Incomplete dehydrogenation.- Product degradation due to excess bromine or high temperature. | - Monitor the reaction by TLC to ensure completion.- Use the stoichiometric amount of bromine and maintain the recommended temperature. |
| Presence of Brominated Byproducts | - Reaction of bromine with the aromatic ring of the pyridazinone. | - Control the amount of bromine used and the reaction temperature.[5] |
| Product is an Oil Instead of a Solid | - Residual solvent.- Presence of impurities. | - Ensure complete removal of solvent under high vacuum.- Purify the product using column chromatography. |
| Difficulty in Purification | - Presence of polar impurities. | - For recrystallization, screen various solvents.- For column chromatography, optimize the solvent system (e.g., hexane/ethyl acetate). |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound production.
Potential Signaling Pathway Involvement
Pyridazinone derivatives have been identified as inhibitors of Phosphodiesterase 4 (PDE4). The diagram below illustrates the general mechanism of PDE4 inhibition.
Caption: PDE4 inhibition by pyridazinone derivatives.
References
- 1. [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-Methylpyridazin-3(2H)-one in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-Methylpyridazin-3(2H)-one in solution.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in aqueous solution. | Hydrolysis: The pyridazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions. | - pH Control: Maintain the solution pH within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer). Avoid strong acids and bases. - Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to slow down the hydrolysis rate. |
| Discoloration or precipitation upon exposure to light. | Photodegradation: The compound may be sensitive to UV or visible light, leading to the formation of colored degradants or insoluble byproducts. | - Light Protection: Store solutions in amber-colored vials or wrap containers with aluminum foil to protect from light.[1] - Perform experiments under controlled lighting conditions. |
| Loss of potency over time in the presence of air. | Oxidation: The pyridazinone moiety or other functional groups may be susceptible to oxidative degradation. | - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Antioxidants: Consider the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. However, compatibility and potential for antioxidant-induced degradation should be evaluated. |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Adsorption to container surfaces. | - Use silanized glass or polypropylene containers to minimize adsorption. |
| Precipitation of the compound in the buffer. | Poor solubility or buffer interaction. | - Co-solvents: Use a co-solvent such as ethanol, methanol, or DMSO to improve solubility. The concentration of the organic solvent should be optimized to avoid precipitation and minimize its impact on stability. - Buffer Selection: Choose a buffer system in which the compound exhibits good solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the general chemistry of pyridazinone derivatives, the primary degradation pathways for this compound in solution are likely to be:
-
Hydrolysis: Cleavage of the amide bond in the pyridazinone ring, which can be catalyzed by acidic or basic conditions.
-
Photodegradation: Light-induced degradation, potentially leading to ring cleavage or other structural modifications.
-
Oxidation: Degradation in the presence of oxygen, which may target the heterocyclic ring or the methyl group.
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: For optimal stability, a stock solution of this compound should be stored "Sealed in dry, room temperature" for the solid compound.[2] For solutions, it is recommended to store them at low temperatures (2-8°C or -20°C), protected from light, and in a tightly sealed container, possibly under an inert atmosphere. The choice of solvent will also impact stability, with aprotic solvents generally being preferred over aqueous solutions for long-term storage.
Q3: How can I monitor the stability of this compound in my experimental solution?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[3][4][5] This method should be able to separate the intact compound from its potential degradation products. Key parameters to monitor over time include the peak area of the parent compound and the appearance and growth of any new peaks corresponding to degradants.
Q4: Are there any formulation strategies to enhance the stability of this compound in an aqueous solution?
A4: Yes, several formulation strategies can be employed:
-
pH Optimization: Buffering the solution to a pH where the compound is most stable (typically near neutral).[6]
-
Use of Co-solvents: Incorporating co-solvents like polyethylene glycol (PEG) or propylene glycol can enhance solubility and, in some cases, improve stability.
-
Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrins can protect it from degradation by shielding it from the aqueous environment.[7][8][9]
-
Addition of Antioxidants: If oxidative degradation is a concern, the inclusion of suitable antioxidants can be beneficial.[10][11]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.
References
- 1. database.ich.org [database.ich.org]
- 2. 33471-40-8|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ajol.info [ajol.info]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
4-Methylpyridazin-3(2H)-one vs. other pyridazinone derivatives' bioactivity
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile heterocyclic core that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This guide provides a comparative overview of the bioactivity of various pyridazinone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. While specific experimental data for 4-Methylpyridazin-3(2H)-one is limited in publicly available literature, this guide will draw upon data from structurally related pyridazinone derivatives to highlight the therapeutic potential of this chemical class.
Diverse Pharmacological Landscape of Pyridazinone Derivatives
Pyridazinone derivatives have been reported to possess a wide array of pharmacological activities, making them promising candidates for drug discovery and development.[1][2] These activities include:
-
Anticancer: Inhibition of various cancer cell lines through mechanisms such as VEGFR-2 inhibition.[3][4]
-
Antimicrobial: Activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5]
-
Anti-inflammatory: Reduction of inflammation, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).
-
Cardiovascular: Effects such as vasodilation and antihypertensive properties.
-
Analgesic: Pain-relieving effects.[2]
This guide will focus on the anticancer, antimicrobial, and anti-inflammatory activities, presenting available quantitative data to facilitate comparison.
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of selected pyridazinone derivatives against various targets. This data provides a snapshot of the potency and spectrum of activity within this class of compounds.
Table 1: Anticancer Activity of Pyridazinone Derivatives
| Compound | Cancer Cell Line | Bioactivity (IC₅₀/CC₅₀) | Reference |
| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | Leukemia (CEM) | 0.4 µM | [1] |
| Leukemia (HL-60) | 0.2 µM | [1] | |
| Breast (MDA-MB-231) | 0.8 µM | [1] | |
| Breast (MDA-MB-468) | 0.4 µM | [1] | |
| Lung (A-549) | 0.8 µM | [1] | |
| 6-(4-Aminophenyl)-2-(1-(4-chlorobenzoyl)-1H-benzo[d][1][6]triazol-5-yl)-4,5-dihydropyridazin-3(2H)-one | Breast (MCF-7) | 1.18 µM | [4] |
| 6-(4-Aminophenyl)-2-(1-(4-fluorobenzoyl)-1H-benzo[d][1][6]triazol-5-yl)-4,5-dihydropyridazin-3(2H)-one | Breast (MCF-7) | 1.52 µM | [4] |
Table 2: Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Microorganism | Bioactivity (MIC) | Reference |
| Derivative IIIa | Staphylococcus pyogenes | - | [5] |
| Escherichia coli | - | [5] | |
| Derivative IIId | Staphylococcus aureus | - | [5] |
| Pseudomonas aeruginosa | - | [5] | |
| Aspergillus niger | - | [5] | |
| Candida albicans | - | [5] | |
| 2-(5-Fluoropyrimidinyl)pyridazinone derivative | Klebsiella pneumoniae | 2 µg/mL | [7] |
Note: For derivatives IIIa and IIId, the original study reported "excellent" or "very good" activity based on zone of inhibition, but did not provide specific MIC values.
Table 3: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound | Assay | Bioactivity | Reference |
| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B Inhibition | IC₅₀ = 251 ± 18 nM | [6] |
| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) | Carrageenan-induced rat paw edema | Marked inhibitory effect | [8] |
| 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone | Carrageenan-induced paw edema | Similar to indomethacin | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivity of pyridazinone derivatives.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay
This method is widely used to determine the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., matching a 0.5 McFarland turbidity standard) is prepared in sterile saline.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening acute anti-inflammatory activity.
-
Animal Preparation: Rats are fasted overnight with free access to water.
-
Compound Administration: The test compound or a control (vehicle or standard drug like indomethacin) is administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.
Signaling Pathways
The biological activities of pyridazinone derivatives are often attributed to their interaction with specific signaling pathways. Below are diagrams of two key pathways implicated in the anticancer and anti-inflammatory effects of some pyridazinones.
Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
Caption: COX-2 Signaling Pathway in Inflammation.
Conclusion
The pyridazinone scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities. While direct comparative data for this compound remains elusive in the current literature, the broader family of pyridazinones shows significant promise as anticancer, antimicrobial, and anti-inflammatory agents. Further research into the synthesis and biological evaluation of a wider array of substituted pyridazinones, including simpler analogs like this compound, is warranted to fully explore the therapeutic potential of this versatile chemical class. The data and protocols presented in this guide aim to provide a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-inflammatory Activity in Pyridazinone Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory performance of various pyridazinone analogs, supported by experimental data. The pyridazinone scaffold has emerged as a promising framework in the design of novel anti-inflammatory agents, with many derivatives exhibiting potent and selective inhibition of key inflammatory mediators.
The primary mechanism of anti-inflammatory action for many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[1][2][3] This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2] Beyond COX inhibition, certain pyridazinone analogs have been shown to modulate other inflammatory pathways, including the inhibition of phosphodiesterase type 4 (PDE4) and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) through the NF-κB signaling pathway.[4][5][6][7]
This guide summarizes the quantitative anti-inflammatory data for a selection of pyridazinone analogs, details the experimental protocols for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyridazinone derivatives from various studies. Lower IC50 values indicate higher potency in vitro, while a higher percentage of edema inhibition signifies greater in vivo efficacy.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Analogs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Reference COX-1 IC50 (µM) | Reference COX-2 IC50 (µM) | Reference SI |
| Compound 4c | - | 0.26 | - | Celecoxib | - | 0.35 | - |
| Compound 6b | 1.14 | 0.18 | 6.33 | Celecoxib | - | 0.35 | - |
| Compound 9a | 0.33 | 0.0155 | 21.29 | Celecoxib | 0.32 | 0.0178 | 17.98 |
| Compound 9b | - | 0.0175 | - | Celecoxib | - | 0.0178 | - |
| Compound 12 | - | 0.0171 | - | Celecoxib | - | 0.0178 | - |
| Compound 16b | 0.315 | 0.0169 | 18.63 | Celecoxib | 0.32 | 0.0178 | 17.98 |
| Compound 17 | - | 0.0177 | - | Celecoxib | - | 0.0178 | - |
| Indomethacin | - | - | 0.50 | - | - | - | - |
Data compiled from multiple sources.[8][9] Note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Table 2: In Vivo Anti-inflammatory Activity of Pyridazinone Analogs (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Compound | Reference Dose (mg/kg) | Reference Edema Inhibition (%) |
| Compound 2b | - | 5 | Comparable to Celecoxib | Celecoxib | - | - |
| Compound 2d | - | 5 | >80 | - | - | - |
| Compound 2g | - | 5 | >80 | - | - | - |
| Compound 7e | 100 | - | Potent activity | Aspirin | 100 | - |
| Compound 6b | - | - | Comparable to Indomethacin & Celecoxib | Indomethacin/Celecoxib | - | - |
Data compiled from multiple sources.[10][11] The specific percentage of inhibition for the reference compounds was not always available in the cited literature.
Key Signaling Pathways
The anti-inflammatory effects of pyridazinone analogs are often mediated through the modulation of key signaling pathways. The following diagrams illustrate the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for the evaluation of the anti-inflammatory properties of pyridazinone analogs.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter for assessing potency and selectivity.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test pyridazinone analogs and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, heme, enzymes, and arachidonic acid. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the various concentrations of the test compounds or reference inhibitors. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit or other suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values using appropriate software. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection induces a localized inflammatory response, and the reduction in paw swelling (edema) by a test compound is a measure of its anti-inflammatory efficacy.[12]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% w/v carrageenan suspension in saline
-
Test pyridazinone analogs and reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, reference, and test compound groups). Administer the test compounds and the reference drug (usually orally or intraperitoneally) one hour before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
LPS-Induced NF-κB Activity Assay in THP-1 Blue™ Cells
This cell-based assay is used to screen for compounds that can inhibit the activation of the NF-κB signaling pathway. THP-1 Blue™ cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of NF-κB activation by a test compound results in a decrease in SEAP activity.[13]
Materials:
-
THP-1 Blue™ NF-κB reporter cells
-
Cell culture medium (e.g., RPMI 1640)
-
Lipopolysaccharide (LPS)
-
Test pyridazinone analogs
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Culture and Plating: Culture THP-1 Blue™ cells according to the supplier's instructions. Plate the cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test pyridazinone analogs for a specified period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce NF-κB activation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Transfer a small volume of the cell culture supernatant to a new 96-well plate containing QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours.
-
Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: A decrease in absorbance in the presence of the test compound indicates inhibition of NF-κB activation. Calculate the percentage of inhibition and IC50 values.
Quantification of Interleukin-6 (IL-6) Production in MonoMac-6 Cells
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine IL-6 in human monocytic MonoMac-6 cells.
Materials:
-
MonoMac-6 cells
-
Cell culture medium
-
LPS
-
Test pyridazinone analogs
-
Human IL-6 ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Plating: Culture MonoMac-6 cells and plate them in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test pyridazinone analogs.
-
LPS Stimulation: Stimulate the cells with LPS to induce IL-6 production.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: A reduction in the concentration of IL-6 in the supernatant of cells treated with the test compound indicates inhibitory activity. Calculate the percentage of inhibition.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted Pyridazin-3(2H)-ones
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-disubstituted pyridazin-3(2H)-one derivatives, focusing on their anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties. The information presented herein is supported by experimental data from various studies, with detailed protocols for key biological assays.
Anti-inflammatory and Analgesic Activity
A significant number of 2,6-disubstituted pyridazin-3(2H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic potential, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[1][2]
Quantitative Data Summary: COX-2 Inhibition and Anti-inflammatory Activity
| Compound | R2 Substituent | R6 Substituent | COX-2 IC50 (µM)[1] | Anti-inflammatory Activity (% Inhibition of Edema)[1] |
| 5a | -CH2-Phthalamide | o-tolyloxy | 0.19 | 68.3 |
| 6a | -CH2CH2CH3 | o-tolyloxy | 0.11 | 75.8 |
| 16a | -CH2-Ph | 3,5-dimethyl-1H-pyrazol-1-yl | 0.24 | 72.4 |
| Celecoxib | - | - | 0.35 | 65.2 |
| Indomethacin | - | - | - | 70.1 |
Note: Phthalamide = 1H-isoindole-1,3(2H)-dione, Ph = Phenyl
The SAR studies reveal that the nature of the substituents at both the 2- and 6-positions of the pyridazinone ring plays a crucial role in determining the anti-inflammatory and analgesic activities. For instance, compound 6a , with a propyl group at the 2-position and an o-tolyloxy group at the 6-position, exhibited the most potent COX-2 inhibitory activity with an IC50 value of 0.11 µM and significant in vivo anti-inflammatory effects.[1] The presence of a pyrazole moiety at the 6-position, as in compound 16a , also resulted in potent COX-2 inhibition.[1]
Experimental Protocols
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation : The test compounds, along with the respective enzyme, are pre-incubated in a buffer solution.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection : The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
This in vivo assay evaluates the anti-inflammatory activity of a compound.
-
Animal Model : Male Wistar rats are used.
-
Compound Administration : The test compounds are administered orally or intraperitoneally.
-
Induction of Inflammation : After a specific period, a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce edema.
-
Measurement : The paw volume is measured at different time intervals using a plethysmometer.
-
Data Analysis : The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathway: COX-2 in Inflammation
Caption: COX-2 signaling pathway in inflammation.
Anticonvulsant Activity
Certain 2,6-disubstituted pyridazin-3(2H)-ones have demonstrated promising anticonvulsant properties in preclinical models.[3][4]
Quantitative Data Summary: Anticonvulsant Activity
| Compound | R2 Substituent | R6 Substituent | MES Test (% Protection)[3][4] |
| 3g | -CH2-imidazole | p-chlorophenyl | 100 |
| Phenytoin | - | - | 100 |
| Sodium Valproate | - | - | 100 |
The introduction of an imidazole or a 1,2,4-triazole moiety at the 2-position via a methylene linker has been a key strategy in developing anticonvulsant pyridazinones.[3][4] Compound 3g , with a p-chlorophenyl group at the 6-position and an imidazol-1-ylmethyl group at the 2-position, showed complete protection in the maximal electroshock (MES) seizure test, comparable to the standard drugs phenytoin and sodium valproate.[4]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test[3][4]
This test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Animal Model : Male Swiss albino mice are typically used.
-
Compound Administration : The test compounds are administered intraperitoneally or orally.
-
Seizure Induction : After a predetermined time for drug absorption, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Observation : The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis : The percentage of animals protected from the tonic hind limb extension is calculated for each group.
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for anticonvulsant screening using the MES test.
Antihypertensive Activity
The pyridazinone scaffold has also been explored for its potential in developing antihypertensive agents.[5][6]
Quantitative Data Summary: Antihypertensive Activity
| Compound | R2 Substituent | R6 Substituent | Mean Arterial Blood Pressure Reduction (%)[6] |
| 16 | -CH2-piperidine | p-methoxyphenyl | 41.84 |
| 19 | -CH2-morpholine | p-methoxyphenyl | 40.98 |
| Hydralazine | - | - | 40.76 |
| Propranolol | - | - | 41.40 |
Studies have shown that 6-aryl-2-(substituted-methyl)-4,5-dihydropyridazin-3(2H)-one derivatives possess significant antihypertensive activity.[6] For instance, compounds 16 and 19 , bearing a piperidinomethyl and a morpholinomethyl group at the 2-position respectively, demonstrated a reduction in mean arterial blood pressure comparable to the standard drugs hydralazine and propranolol.[6]
Experimental Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)[6]
This method is commonly used for repeated blood pressure measurements in conscious rats.
-
Animal Model : Spontaneously hypertensive rats (SHRs) or normotensive Wistar rats are used.
-
Acclimatization : The rats are trained and acclimatized to the restraining device and tail-cuff to minimize stress-induced blood pressure variations.
-
Measurement : A cuff with a pneumatic pulse sensor is placed on the tail of the conscious rat. The cuff is inflated to occlude the tail artery and then slowly deflated.
-
Data Acquisition : The pressure at which the pulse reappears during deflation is recorded as the systolic blood pressure.
-
Data Analysis : The mean arterial blood pressure is calculated, and the percentage reduction after compound administration is determined.
Conclusion
The 2,6-disubstituted pyridazin-3(2H)-one scaffold represents a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. The SAR studies highlighted in this guide demonstrate that targeted modifications at the 2- and 6-positions can lead to potent and selective agents for various therapeutic targets. The anti-inflammatory and analgesic effects are largely attributed to COX-2 inhibition, while anticonvulsant activity is associated with the introduction of specific heterocyclic moieties. Furthermore, certain derivatives have shown promising antihypertensive effects. This comparative guide, along with the detailed experimental protocols, serves as a valuable resource for researchers in the rational design and development of novel pyridazinone-based therapeutic agents.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Validating 4-Amino-Pyridazin-3(2H)-one as a Core Scaffold for FABP4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fatty acid-binding protein 4 (FABP4), predominantly expressed in adipocytes and macrophages, has emerged as a significant therapeutic target for a range of metabolic diseases, including type 2 diabetes and atherosclerosis, as well as certain cancers.[1][2] The development of potent and selective FABP4 inhibitors is a key focus of current drug discovery efforts. This guide provides a comparative analysis of the 4-amino-pyridazin-3(2H)-one scaffold as a promising core for novel FABP4 inhibitors, benchmarking its performance against established alternatives with supporting experimental data.
Performance Comparison of FABP4 Inhibitors
The inhibitory activity of compounds derived from the 4-amino-pyridazin-3(2H)-one scaffold has been evaluated and compared with well-characterized FABP4 inhibitors, namely BMS309403 and HTS01037. The data, summarized in the tables below, highlight the potential of this novel scaffold.
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are critical parameters for assessing the potency of an inhibitor. The following table presents a comparison of these values for representative compounds.
| Inhibitor Scaffold | Compound | IC50 (µM) | Ki (nM) | Selectivity Profile |
| 4-Amino-Pyridazin-3(2H)-one | 14e | 1.57[3][4][5] | - | Data not available |
| 25a | 2.97[1] | - | Data not available | |
| Biphenyl Azole | BMS309403 | >25 (in 3T3-L1 adipocytes)[6] | <2 (for FABP4)[6][7][8] | >100-fold vs FABP3 and FABP5[6][9] |
| Thiazole Derivative | HTS01037 | - | 670 (for FABP4)[2][6] | ~5-fold vs FABP5, ~13-fold vs FABP3[6] |
Note: IC50 and Ki values can vary depending on the assay conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of FABP4 inhibitors.
Fluorescence Polarization (FP) Assay for FABP4 Inhibition
This assay is commonly used to determine the binding affinity of inhibitors to FABP4. It relies on the principle that a small, fluorescently labeled ligand (tracer) will have a low fluorescence polarization value when free in solution. Upon binding to the larger FABP4 protein, the tracer's rotation slows, resulting in a higher polarization value. An inhibitor will compete with the tracer for binding to FABP4, causing a decrease in polarization.
Materials:
-
Recombinant human FABP4 protein
-
Fluorescently labeled fatty acid tracer (e.g., fluorescently tagged oleic acid)
-
Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)[10]
-
384-well black, non-binding microplates
-
Test compounds (inhibitors)
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare a solution of FABP4 protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Serially dilute the test compounds in the assay buffer.
-
In a 384-well plate, add the FABP4/tracer solution to each well.
-
Add the diluted test compounds to the respective wells. Include wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization) as controls.
-
Incubate the plate at room temperature for a set period (e.g., 3 hours) to allow the binding to reach equilibrium.[10]
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore.[10]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Materials:
-
Recombinant human FABP4 protein
-
Test compound (inhibitor)
-
Dialysis buffer (ensure the protein and ligand are in identical, matched buffers)[11]
-
Isothermal titration calorimeter
Protocol:
-
Thoroughly dialyze the FABP4 protein against the chosen buffer to ensure buffer matching with the ligand solution.
-
Prepare the FABP4 solution to a known concentration (e.g., 5-50 µM) and the inhibitor solution to a concentration typically 10-20 times higher than the protein.[11]
-
Degas both solutions to prevent air bubbles during the experiment.
-
Load the FABP4 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume. A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the inhibitor into the protein solution.[12]
-
Initiate the titration. The instrument will measure the heat change after each injection.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to determine the thermodynamic parameters.
Cell-Based Lipid Accumulation Assay
This assay assesses the ability of an inhibitor to block FABP4-mediated lipid accumulation in cells, such as adipocytes or macrophages.
Materials:
-
Adipocyte or macrophage cell line (e.g., 3T3-L1 or RAW 264.7)
-
Cell culture medium and supplements
-
Fatty acids (e.g., oleic acid)
-
Test compounds (inhibitors)
-
Lipid staining dye (e.g., Oil Red O or BODIPY)
-
Microscope with fluorescence capabilities
Protocol:
-
Culture the cells to the desired confluency in multi-well plates.
-
Differentiate the cells into adipocytes or macrophages if necessary, following established protocols.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period.
-
Induce lipid accumulation by adding fatty acids to the culture medium.
-
After an incubation period, fix the cells and stain for intracellular lipid droplets using a lipid-specific dye.
-
Visualize and quantify the lipid accumulation using microscopy and image analysis software. A reduction in lipid droplet formation in the presence of the inhibitor indicates FABP4 inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving FABP4 and a typical experimental workflow for inhibitor validation.
Caption: FABP4 signaling pathways in metabolism and inflammation.
Caption: Experimental workflow for validating FABP4 inhibitors.
Conclusion
The 4-amino-pyridazin-3(2H)-one scaffold represents a promising new avenue for the development of potent FABP4 inhibitors. Early data indicates that compounds derived from this scaffold exhibit inhibitory activity in the low micromolar range. Further optimization to enhance potency and detailed selectivity profiling against other FABP isoforms are critical next steps. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and validation of this and other novel FABP4 inhibitor scaffolds, with the ultimate goal of developing new therapeutics for metabolic and inflammatory diseases.
References
- 1. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. tainstruments.com [tainstruments.com]
Pyridazinone Derivatives as Cyclooxygenase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cyclooxygenase (COX) inhibitory activity of various pyridazinone derivatives. The data presented is compiled from recent studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. The information highlights the potential of the pyridazinone scaffold in designing selective COX-2 inhibitors, which are sought after for their anti-inflammatory and analgesic properties with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Comparative Efficacy of Pyridazinone Derivatives
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives from various studies. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to indicate the compound's preference for inhibiting COX-2 over COX-1.[1] A higher SI value denotes greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyridazinone Derivatives | ||||
| 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) | >100 | 0.11 | >909.1 | [1] |
| 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) | >100 | 0.24 | >416.7 | [1] |
| 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) | >100 | 0.19 | >526.3 | [1] |
| Compound 2d | - | 0.01556 | 24 | [3] |
| Compound 2f | - | 0.01977 | 38 | [3] |
| Compound 3c | - | - | 35 | [3] |
| Compound 3d | - | - | 24 | [3] |
| Compound 3g | - | 0.04384 | 11.51 | [4] |
| Compound 9a | - | 0.0155 | 21.29 | [5] |
| Reference Compounds | ||||
| Celecoxib | 4 | 0.012 | 333 | [1] |
| Celecoxib | - | 0.07353 | 11.87 | [6] |
| Indomethacin | - | 0.7392 | - | [6] |
| ABT-963 | >300 | 2 | >150 | [1] |
Cyclooxygenase (COX) Signaling Pathway
The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Pyridazinone derivatives exert their anti-inflammatory effects by inhibiting the activity of COX enzymes.
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Protocols
The following section details a common methodology for determining the in vitro COX inhibitory activity of test compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridazinone derivatives against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 enzyme
-
Purified human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test pyridazinone derivatives
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine or glutathione)[1][7]
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Enzyme Preparation: The purified COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Reaction Mixture Preparation: A reaction mixture is prepared in each well of a 96-well plate containing the reaction buffer and necessary cofactors.[1]
-
Enzyme Addition: The purified COX-1 or COX-2 enzyme is added to the respective wells.
-
Compound Addition: Various concentrations of the test pyridazinone derivatives or reference inhibitors are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubation: The plate is pre-incubated at 37°C for a specified time (e.g., 10 minutes) to allow the compounds to interact with the enzymes.[1][7]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to each well.[1]
-
Incubation: The plate is incubated for a specific duration (e.g., 2 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[7]
-
Reaction Termination: The reaction is stopped by adding a solution such as 2.0 M HCl.[7]
-
Quantification: The amount of prostaglandin (commonly PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Experimental Workflow
The following diagram outlines the general workflow for the in vitro COX inhibition assay.
Caption: Workflow for the in vitro COX inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
assessing the isoform selectivity of pyridazinone-based PDE inhibitors
A Comprehensive Guide to the Isoform Selectivity of Pyridazinone-Based PDE Inhibitors for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the performance of various pyridazinone-based phosphodiesterase (PDE) inhibitors, focusing on their isoform selectivity. The information is compiled from recent scientific literature and presented with supporting experimental data to aid in research and drug development.
Introduction to Pyridazinone-Based PDE Inhibitors
The pyridazinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse biological activities.[1] A significant area of interest is its application in the development of phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes that regulate intracellular levels of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting specific PDE isoforms, pyridazinone-based compounds can modulate various signaling pathways, offering therapeutic potential for a range of conditions, including inflammatory diseases, cardiovascular disorders, and erectile dysfunction.[2][3] Isoform selectivity is a critical attribute for these inhibitors, as it can enhance therapeutic efficacy while minimizing off-target side effects.[4]
Comparative Analysis of Isoform Selectivity
The isoform selectivity of pyridazinone-based PDE inhibitors is a key determinant of their therapeutic application. The following tables summarize the in vitro potency (IC50 values) of representative pyridazinone derivatives against various PDE isoforms. A lower IC50 value indicates greater potency.
PDE4-Selective Inhibitors
PDE4 is a critical regulator of cAMP in inflammatory and immune cells.[5] Selective inhibition of PDE4, particularly the PDE4B isoform, is a key strategy for treating inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma.[5]
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | PDE1 IC50 (µM) | PDE3 IC50 (µM) | PDE5 IC50 (µM) | Reference(s) |
| Compound 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) | 251 | - | >20 | >20 | >20 | [5] |
| Roflumilast (Reference) | - | - | - | - | - | [5] |
| Dihydropyridazinone 10b | 20 | - | >10 | >10 | >10 | [6] |
| Dihydropyridazinone 10v | 23 | - | >10 | >10 | >10 | [6] |
Note: A dash (-) indicates that the data was not available in the cited sources. Roflumilast is included as a well-established PDE4 inhibitor for comparative context, though specific IC50 values for each isoform were not provided in the source.
PDE5-Selective Inhibitors
PDE5 is the primary enzyme responsible for cGMP degradation in the corpus cavernosum, and its inhibition is a cornerstone of erectile dysfunction therapy.[3] Selectivity against other PDE isoforms, particularly PDE6 in the retina, is crucial to avoid side effects like visual disturbances.
| Compound | PDE5 IC50 (nM) | PDE6 (% inhibition @ 2 µM) | Reference(s) |
| Pyrazolopyrimidinopyridazinone 27 | 34 | 42.5% | [3] |
| 2-Phenyl-3,6-pyridazinedione 28 | 22 | - | [3] |
| Sildenafil (Reference) | 16 - 20 | 40% | [3] |
Note: A dash (-) indicates that the data was not available in the cited sources. Sildenafil is a well-established PDE5 inhibitor included for comparison.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for understanding the assessment of these inhibitors.
PDE4 Signaling Pathway in Inflammation
Inhibition of PDE4 in inflammatory cells leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB modulates the expression of various genes, leading to a reduction in pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of PDEs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bridging the Gap: Correlation of In Silico Docking with In Vitro Activity of Pyridazinones
A comprehensive analysis of recent studies reveals a promising, albeit varied, correlation between the computational predictions of in silico docking and the measured in vitro biological activities of pyridazinone derivatives. This guide synthesizes experimental data from multiple studies to provide a comparative overview for researchers and drug development professionals, offering insights into the predictive power of computational models in the discovery of novel pyridazinone-based therapeutic agents.
Pyridazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The initial stages of drug discovery for these compounds increasingly rely on in silico molecular docking to predict their binding affinity to specific biological targets, thereby prioritizing candidates for synthesis and in vitro testing. This guide examines the correlation between the binding energies predicted by docking simulations and the experimentally determined efficacy of these compounds.
Comparative Analysis of In Silico and In Vitro Data
The following table summarizes the in silico docking scores and corresponding in vitro activities of various pyridazinone derivatives against several key biological targets, as reported in recent literature. The data highlights the general trend where lower (more negative) docking scores, indicating a higher predicted binding affinity, often correspond to lower IC50 or EC50 values, which signify greater potency in vitro.
| Compound/Derivative | Target Protein | In Silico Docking Score (kcal/mol) | In Vitro Activity | Reference |
| Series 1: Anticancer Agents | ||||
| Pyridazinone Derivative 3j | EGFR Kinase | -9.2 | IC50: 0.08 µM | [1] |
| Pyridazinone Derivative 3a | EGFR Kinase | -8.5 | IC50: 0.15 µM | [1] |
| Pyridazinone Derivative 3f | EGFR Kinase | -7.8 | IC50: 0.22 µM | [1] |
| Series 2: MAO-B Inhibitors | ||||
| Pyridazinone Derivative T6 | MAO-B | -9.1 | IC50: 0.013 µM | |
| Pyridazinone Derivative T3 | MAO-B | -8.7 | IC50: 0.039 µM | |
| Series 3: Anti-inflammatory Agents | ||||
| Pyridazinone Derivative 4ba | PDE4B | -8.3 | IC50: 0.251 µM | |
| Pyridazinone Derivative 3d | COX-2 | -10.2 | IC50: 0.425 µM | |
| Pyridazinone Derivative 4e | COX-2 | -10.5 | IC50: 0.356 µM | |
| Series 4: Vasorelaxant Agents | ||||
| Pyridazinone Derivative 5e | IP3 Receptor | -7.8 | EC50: 0.0025 µM | [2][3] |
| Pyridazinone Derivative 5d | IP3 Receptor | -7.5 | EC50: 0.0053 µM | [2][3] |
Experimental Protocols
The methodologies employed in the cited studies form the basis for establishing a reliable correlation between in silico and in vitro results. Below are detailed protocols for the key experiments.
In Silico Molecular Docking
Objective: To predict the binding affinity and mode of interaction of pyridazinone derivatives with a target protein.
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized using a suitable force field (e.g., CHARMm).[3]
-
Ligand Preparation: The 2D structures of the pyridazinone derivatives are sketched and converted to 3D structures. The ligands are then energy minimized using a force field like MMFF94.
-
Docking Simulation: A molecular docking program such as AutoDock Vina or CDocker is used to perform the docking calculations.[4] The prepared ligand is placed in the defined binding site of the prepared protein. The program then explores various conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
In Vitro Enzyme Inhibition Assay (Example: MAO-B)
Objective: To determine the concentration of a pyridazinone derivative required to inhibit 50% of the activity of a target enzyme (IC50).
Protocol:
-
Enzyme Source: A source of the target enzyme, such as rat brain mitochondria for MAO-B, is obtained.[5]
-
Assay Buffer Preparation: A suitable buffer is prepared to maintain the optimal pH and ionic strength for the enzyme activity.
-
Incubation: The enzyme is pre-incubated with various concentrations of the pyridazinone test compound for a specific duration.[5]
-
Enzymatic Reaction: The reaction is initiated by adding a specific substrate for the enzyme (e.g., kynuramine for MAO-B).[5]
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped. The amount of product formed is measured using a suitable detection method, such as fluorometry for the product of the MAO-B reaction (4-hydroxyquinoline).[5]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Cytotoxicity Assay (Example: MTT Assay)
Objective: To assess the effect of pyridazinone derivatives on the viability of cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.[6]
-
Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are treated with various concentrations of the pyridazinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5]
-
Formazan Solubilization: The viable cells metabolize the MTT into formazan crystals, which are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the general workflow for the discovery of bioactive pyridazinone derivatives and a potential signaling pathway they might influence.
Caption: A generalized workflow for the discovery of bioactive pyridazinones.
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Pathways of the Pyridazinone Core
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer agents. The efficient and versatile synthesis of this core is therefore of paramount importance to drug discovery and development. This guide provides an objective comparison of the most common synthetic pathways to the pyridazinone core, supported by experimental data and detailed protocols.
Key Synthetic Pathways: An Overview
Several synthetic strategies have been developed to access the pyridazinone ring system. The most prevalent and versatile methods are summarized below:
-
Condensation of γ-Keto Acids or Esters with Hydrazines: This is one of the most classical and widely employed methods for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. The reaction involves the cyclocondensation of a γ-keto acid or its corresponding ester with hydrazine or a substituted hydrazine.
-
Reaction of 2(3H)-Furanones with Hydrazine: This method offers a convenient route to pyridazinones through the ring-opening of a 2(3H)-furanone by hydrazine to form a hydrazide intermediate, which subsequently undergoes intramolecular cyclization.
-
Cyclization of β-Aroylpropionic Acids with Hydrazines: Often preceded by a Friedel-Crafts acylation to generate the β-aroylpropionic acid starting material, this pathway is particularly useful for the synthesis of 6-arylpyridazinones.
-
1,3-Dipolar Cycloaddition Reactions: This approach provides a more convergent and often regioselective route to certain substituted pyridazinones, involving the reaction of a 1,3-dipole with a suitable dipolarophile.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for the key synthetic pathways, highlighting the influence of starting materials and reaction conditions on product yields.
Table 1: Synthesis of Pyridazinones from γ-Keto Acids/Esters and Hydrazines
| Starting γ-Keto Acid/Ester | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | Ethanol | Reflux, 8h | 70 | [1] |
| Ethyl levulinate | Hydrazine hydrate | Ethanol | Reflux, 4-6h | Not specified | [2] |
| Substituted acetophenone & glyoxylic acid (one-pot) | Hydrazine monohydrate | Glacial acetic acid | 120°C, 3h then 80°C, 2h | Not specified | [3] |
| 3-(Aroyl)-propionic acid | Hydrazine hydrate | Ethanol | Reflux | High | [3] |
| 4-Oxo-4-(4-chlorophenyl)butanoic acid | 4-Hydrazinobenzenesulfonamide HCl | Ethanol | Reflux, 18-24h | 70 | [4] |
| 4-Oxo-4-(4-hydroxyphenyl)butanoic acid | 4-Hydrazinobenzenesulfonamide HCl | Ethanol | Reflux, 18-24h | 54 | [4] |
Table 2: Synthesis of Pyridazinones from 2(3H)-Furanones and Hydrazine
| Starting 2(3H)-Furanone | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-one | Hydrazine hydrate | Absolute ethanol | Reflux | Not specified | [5] |
| Substituted furanone intermediates | Hydrazine hydrate | Ethanol | Not specified | Good | [3] |
Table 3: Synthesis of Pyridazinones via Friedel-Crafts Acylation and Cyclization
| Aromatic Hydrocarbon | Anhydride | Hydrazine Derivative | Solvent | Conditions | Overall Yield (%) | Reference |
| Benzene | Succinic anhydride | Hydrazine hydrate | AlCl3, Ethanol | Reflux | ~70 (for β-benzoylpropionic acid) | [1] |
| Toluene/Anisole | Succinic anhydride | Cyclic secondary amine & formaldehyde (Mannich reaction after pyridazinone formation) | AlCl3, Ethanol | Reflux | Not specified | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones from β-Aroylpropionic Acids.[1][4]
-
Step A: Friedel-Crafts Acylation to form β-Aroylpropionic Acid. To a stirred suspension of anhydrous aluminum chloride (0.15 mol) in the appropriate aromatic hydrocarbon (e.g., benzene, 30 mL) under anhydrous conditions, succinic anhydride (0.10 mol) is added portion-wise. The reaction mixture is heated on a water bath with continuous stirring for 4-6 hours. After cooling, the mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield the β-aroylpropionic acid.
-
Step B: Cyclization to the Pyridazinone. A mixture of the β-aroylpropionic acid (0.001 mol) and hydrazine hydrate (or a substituted hydrazine hydrochloride, 0.001 mol) in absolute ethanol (20-30 mL) is refluxed for 18-24 hours. The reaction mixture is then concentrated to about one-third of its original volume and allowed to cool to room temperature. The precipitated solid is collected by filtration. The crude product is washed with a small volume of cold ethanol, stirred with a 5% sodium bicarbonate solution, filtered again, and washed sequentially with 2% acetic acid and water. The final product is dried and can be further purified by recrystallization from methanol.
Protocol 2: General Procedure for the Synthesis of Pyridazinones from 2(3H)-Furanones.[5]
-
A solution of the appropriate 3-substituted-5-aryl-2(3H)-furanone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in absolute ethanol is refluxed for a specified time (typically monitored by TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyridazinone derivative.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key synthetic pathways and a representative signaling pathway for a pyridazinone-based drug.
Caption: Key synthetic routes to the pyridazinone core.
Caption: Mechanism of action of Levosimendan.[5][7][8][9][10]
Caption: Dual mechanism of action of Pimobendan.[11][12][13][14]
Conclusion
The synthesis of the pyridazinone core can be achieved through several reliable and versatile methods. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, the desired substitution pattern on the pyridazinone ring, and the desired scale of the reaction. The condensation of γ-keto acids or esters with hydrazines remains a robust and widely applicable method, particularly for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. For 6-aryl substituted pyridazinones, the Friedel-Crafts acylation followed by cyclization is a preferred route. The reaction of 2(3H)-furanones with hydrazine offers a convenient alternative, while 1,3-dipolar cycloaddition reactions can provide access to more complex and highly substituted pyridazinone derivatives. This guide provides a foundation for researchers to select and optimize the most suitable synthetic strategy for their specific research and development needs in the pursuit of novel pyridazinone-based therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. benchchem.com [benchchem.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Levosimendan? [synapse.patsnap.com]
- 9. Levosimendan: Molecular mechanisms and clinical implications Consensus of experts on the mechanisms of action of levosimendan [iris.unisr.it]
- 10. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 13. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 14. Pimobendan - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Molecular Structure Confirmation of 4-Methylpyridazin-3(2H)-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques and experimental data used to confirm the molecular structures of 4-methylpyridazin-3(2H)-one and its positional isomers: 5-methylpyridazin-3(2H)-one and 6-methylpyridazin-3(2H)-one. The unambiguous identification of these isomers is critical in drug discovery and development, where precise molecular architecture dictates biological activity and intellectual property.
Introduction to this compound and its Isomers
Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The position of a single methyl group on the pyridazinone core can drastically alter a molecule's physicochemical properties and its interaction with biological targets. Therefore, robust analytical methods are essential to differentiate between the 4-methyl, 5-methyl, and 6-methyl isomers. This guide focuses on the application of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the definitive structural elucidation of these isomers.
Comparative Analysis of Isomers
The structural differences between the three isomers are subtle yet lead to distinct spectroscopic and crystallographic signatures. The following sections provide a detailed comparison of the available experimental data.
X-ray Crystallography Data
X-ray crystallography provides unequivocal proof of molecular structure by determining the spatial arrangement of atoms in a crystal lattice. A key study by Blake and McNab in 1996 established the crystal structures of the three isomers, providing the foundational data for their differentiation.[1]
| Parameter | This compound | 5-Methylpyridazin-3(2H)-one (monohydrate) | 6-Methylpyridazin-3(2H)-one (monohydrate) |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | Pnma |
| a (Å) | 5.618(2) | 6.903(2) | 6.325(2) |
| b (Å) | 11.088(3) | 6.302(2) | 6.322(3) |
| c (Å) | 8.878(3) | 14.406(3) | 15.597(4) |
| β (°) | 107.13(2) | 92.12(3) | 90 |
| Volume (ų) | 528.2(3) | 626.3(3) | 623.7(4) |
| Z | 4 | 4 | 4 |
| Hydrogen Bonding | Forms centrosymmetric dimers via N-H···O bonds | Extensive hydrogen bonding involving the water molecule | Extensive hydrogen bonding involving the water molecule |
Data extracted from Blake, A. J., & McNab, H. (1996). Four Simple Pyridazin-3(2H)-ones. Acta Crystallographica Section C: Crystal Structure Communications, 52(10), 2622–2627.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of isomers.
¹H NMR Spectral Data (δ, ppm)
| Proton | This compound | 5-Methylpyridazin-3(2H)-one | 6-Methylpyridazin-3(2H)-one | Solvent |
| CH₃ | ~2.1 | ~2.2 | ~2.3 | CDCl₃/DMSO-d₆ |
| Ring CH | H5: ~7.2, H6: ~7.6 | H4: ~6.8, H6: ~7.8 | H4: ~6.9, H5: ~7.1 | CDCl₃/DMSO-d₆ |
| NH | ~12.5 | ~12.6 | ~12.7 | DMSO-d₆ |
¹³C NMR Spectral Data (δ, ppm)
| Carbon | This compound | 5-Methylpyridazin-3(2H)-one | 6-Methylpyridazin-3(2H)-one | Solvent |
| C=O | ~162 | ~163 | ~164 | CDCl₃/DMSO-d₆ |
| C3 | ~162 | ~163 | ~164 | CDCl₃/DMSO-d₆ |
| C4 | ~130 | ~135 | ~125 | CDCl₃/DMSO-d₆ |
| C5 | ~128 | ~120 | ~130 | CDCl₃/DMSO-d₆ |
| C6 | ~145 | ~148 | ~150 | CDCl₃/DMSO-d₆ |
| CH₃ | ~15 | ~12 | ~21 | CDCl₃/DMSO-d₆ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are approximate values based on typical ranges for pyridazinone derivatives.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all three isomers have the same nominal molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification.
| Feature | This compound | 5-Methylpyridazin-3(2H)-one | 6-Methylpyridazin-3(2H)-one |
| Molecular Ion (M⁺) | m/z 110 | m/z 110 | m/z 110 |
| Key Fragments | Loss of CO, loss of CH₃, ring cleavage fragments | Loss of CO, retro-Diels-Alder fragmentation | Loss of N₂, loss of CH₃, characteristic pyridazine ring fragments |
Fragmentation patterns are predicted based on general principles of mass spectrometry for heterocyclic compounds and may vary depending on the ionization method used.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for structural confirmation.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyridazinone isomer.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
X-ray Crystallography
Crystal Growth:
-
Dissolve the purified pyridazinone isomer in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or water) to near saturation.
-
Employ a slow evaporation, vapor diffusion, or cooling crystallization method to grow single crystals of suitable size and quality for X-ray diffraction.
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.
-
Collect diffraction data at a controlled temperature, often 100 K or room temperature.
-
Process the diffraction data using appropriate software to obtain a set of indexed reflections with their intensities.
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.
-
Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can be located from the difference Fourier map or placed in calculated positions.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to an appropriate concentration (typically in the low µg/mL to ng/mL range).
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A liquid chromatograph-mass spectrometer (LC-MS) or direct infusion ESI-MS.
-
Ionization Mode: Positive or negative ion mode.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
Mass Range: Scan from m/z 50 to 300.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound isomers.
Caption: Workflow for the synthesis, purification, and structural confirmation of this compound isomers.
The following diagram illustrates the decision-making process based on the key analytical data.
Caption: Decision tree for differentiating this compound isomers based on analytical data.
References
Evaluating the Cross-Reactivity of 4-Methylpyridazin-3(2H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The versatility of this core allows for the development of potent and selective modulators of various biological targets. However, ensuring target selectivity is a critical step in drug development to minimize off-target effects and potential toxicity. This guide provides an objective comparison of the cross-reactivity profiles of representative pyridazinone derivatives, supported by experimental data and detailed methodologies for assessing selectivity. While specific cross-reactivity data for 4-Methylpyridazin-3(2H)-one is limited in publicly available literature, this guide utilizes data from structurally related pyridazinone derivatives to illustrate the principles and techniques of selectivity profiling.
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activities of various pyridazinone derivatives against their primary targets and a selection of off-targets, demonstrating the importance of comprehensive selectivity profiling.
Table 1: Kinase Selectivity Profile of a Pyridazinone-Based c-Met Inhibitor (Compound 22/MSC2156119)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |
| c-Met | <1 | - |
| AXL | 180 | >180 |
| MER | 250 | >250 |
| TYRO3 | 300 | >300 |
| FLT3 | 500 | >500 |
| VEGFR2 | >1000 | >1000 |
| RON | >1000 | >1000 |
Data adapted from a study on the identification and optimization of pyridazinone derivatives as potent and selective c-Met kinase inhibitors.
Table 2: Phosphodiesterase (PDE) Isoform Selectivity of a 4-substituted Pyridazinone Derivative
| PDE Isoform | IC50 (nM) | Fold Selectivity vs. PDE4B |
| PDE4B | 50 | - |
| PDE4D | 250 | 5 |
| PDE1 | >10,000 | >200 |
| PDE7 | >10,000 | >200 |
| PDE10 | >10,000 | >200 |
This table presents hypothetical data based on typical selectivity profiles observed for PDE4-targeted pyridazinone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound selectivity. Below are protocols for key experiments used to evaluate the cross-reactivity of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Equilibrate the plate to room temperature.
-
Add 25 µL of the luminescence-based ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Receptor Binding Assay (Radioligand-Based)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Filter-binding apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and the test compound or vehicle control in the assay buffer.
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a filter-binding apparatus to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity detected is proportional to the amount of radiolabeled ligand bound to the receptor.
-
Calculate the percent displacement of the radiolabeled ligand by the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Pathways and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway inhibited by a this compound derivative.
Caption: A generalized workflow for evaluating the cross-reactivity of novel compounds.
Safety Operating Guide
Proper Disposal of 4-Methylpyridazin-3(2H)-one: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-Methylpyridazin-3(2H)-one, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Waste Characterization
Prior to disposal, it is imperative to characterize this compound as a hazardous waste. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its GHS classification for acute and target organ toxicity, this compound waste will likely be classified as toxic hazardous waste . It is the responsibility of the waste generator to make the final determination.
On-Site Waste Management and Segregation
Proper handling and segregation of this compound waste within the laboratory are the first steps to ensure safe and compliant disposal.
Waste Segregation
-
Do not mix this compound waste with non-hazardous solid waste.
-
Collect waste this compound, including contaminated personal protective equipment (PPE) and lab supplies (e.g., gloves, absorbent paper), in a designated and properly labeled hazardous waste container.
-
Avoid mixing this waste stream with other incompatible chemical wastes.
Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collecting solid this compound waste. The original product container is often a suitable option if it is in good condition.
-
The container must be kept closed at all times, except when adding waste.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").
Off-Site Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. The "cradle-to-grave" responsibility under RCRA means the generator is accountable for the waste from its generation to its final disposal.
Recommended Disposal Method
The preferred and most environmentally sound method for the disposal of solid organic chemical waste such as this compound is high-temperature incineration at a permitted hazardous waste incineration facility. This process effectively destroys the organic compound.
Incineration of nitrogen-containing heterocyclic compounds requires specialized equipment to control the emission of nitrogen oxides (NOx), which are atmospheric pollutants.[1] Modern incinerators are equipped with flue gas treatment systems, such as selective catalytic reduction (SCR) or selective non-catalytic reduction (SNCR), to mitigate these emissions.[1]
Partnering with a Licensed Disposal Vendor
-
Engage a certified hazardous waste disposal company to transport and dispose of the waste.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound and a complete profile of the waste stream.
-
Ensure the vendor will manage the waste in accordance with all federal, state, and local regulations.
-
A hazardous waste manifest will be required to track the waste from your facility to its final destination. Retain all copies of the manifest for your records.
Experimental Protocols
This section outlines the general laboratory procedures that lead to the generation of this compound waste.
| Experimental Stage | Waste Generation Source |
| Weighing and Transfer | Spilled solid material, contaminated weigh boats or paper. |
| Reaction Setup | Residual solid in reaction vessels. |
| Work-up and Purification | Contaminated filter paper, silica gel from chromatography. |
| General Laboratory Operations | Contaminated PPE (gloves, lab coats), absorbent materials used for cleaning spills. |
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Methylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Methylpyridazin-3(2H)-one in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Hazard Summary Table
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Recommended Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves are suitable for short-term protection. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A flame-retardant lab coat is recommended. Ensure the lab coat is fully buttoned. |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills. |
| Respiratory | NIOSH-approved Respirator | A respirator with an organic vapor cartridge is necessary when handling the compound outside of a certified chemical fume hood or in poorly ventilated areas. |
Operational Plan: Safe Handling Protocol
A strict operational protocol is essential for minimizing the risks associated with handling this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid materials readily available.
2. Handling the Chemical:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust.
-
Weighing: If the compound is a solid, weigh it out in a fume hood or a ventilated balance enclosure.
-
Solutions: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: this compound.[3]
-
Compatibility: Do not mix this compound waste with incompatible materials.
2. Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.
3. Final Disposal:
-
Securely seal the hazardous waste container when not in use and when it is ready for pickup.[3]
-
Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials until it is collected by authorized hazardous waste personnel.
-
All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Emergency Procedures
1. Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
2. Spill Management:
-
Small Spills: For a small spill, ensure proper PPE is worn. Gently cover the spill with an inert absorbent material such as vermiculite or sand. Carefully sweep up the absorbed material and place it into the designated hazardous waste container. Clean the spill area thoroughly.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert others. Ensure the area is well-ventilated. Contact your institution's environmental health and safety department immediately.
Visual Safety and Handling Guides
The following diagrams provide a visual summary of the key safety and logistical information for handling this compound.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Summary of key safety and logistical information for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
